2-Ethyl-1-methylquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139710-76-2 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-ethyl-1-methylquinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-8-12(14)10-6-4-5-7-11(10)13(9)2/h4-8H,3H2,1-2H3 |
InChI Key |
LOBSMKJJIZPJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethyl-1-methylquinolin-4(1H)-one and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific mechanism of action for 2-Ethyl-1-methylquinolin-4(1H)-one is limited in publicly available literature. This guide provides a comprehensive overview of the established mechanisms of action for the broader class of quinolin-4-one derivatives, which are expected to share similar pharmacological properties.
Introduction
Quinolin-4-one derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] These activities include anticancer, anti-inflammatory, antimalarial, and antibacterial effects.[1][2][5] This technical guide focuses on the predominant and most extensively studied mechanism of action for this class of compounds: their anticancer properties, primarily mediated through the induction of apoptosis and cell cycle arrest. We will delve into the key signaling pathways implicated, present quantitative data from representative studies on analogous compounds, provide detailed experimental protocols for assessing these activities, and visualize complex biological processes using signaling pathway diagrams.
Core Anticancer Mechanisms of Quinolin-4-one Derivatives
The anticancer effects of quinolin-4-one derivatives are multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[2][6][7]
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Quinolin-4-one derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. Quinolin-4-one analogs have been observed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and the executioner caspase-3), ultimately leading to cell death.[7][8]
-
Extrinsic Pathway: Some derivatives can also activate the extrinsic pathway by interacting with death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and subsequent engagement of the executioner caspases.[10]
Cell Cycle Arrest
Quinolin-4-one compounds can halt the progression of the cell cycle at various checkpoints, most commonly at the G1/S or G2/M phase, preventing cancer cells from proliferating.[6][9][11][12] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[9] For instance, some derivatives have been shown to upregulate p53 and p21, which are critical tumor suppressors that can induce cell cycle arrest.[6][9]
Key Signaling Pathways Modulated by Quinolin-4-one Derivatives
Several critical signaling pathways involved in cell survival, proliferation, and apoptosis are modulated by quinolin-4-one derivatives.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Several quinolin-4-one and related quinazolinone derivatives have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[13][14][15][16][17][18] By inhibiting PI3K, these compounds block the downstream activation of Akt, leading to decreased cell proliferation and increased apoptosis.[15]
Caption: PI3K/Akt signaling pathway and its inhibition by quinolin-4-one derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Some quinoline derivatives have been shown to modulate this pathway. For instance, certain compounds can induce apoptosis through the upregulation of the p38 MAPK signaling pathway.[10] Conversely, other related compounds have been shown to inhibit the MAPK pathway, leading to cytotoxic effects in cancer cells. The specific effect on the MAPK pathway can be cell-type and compound-specific.
Caption: MAPK signaling pathway and potential inhibition by quinolin-4-one derivatives.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Several quinoline and quinolone derivatives have been identified as inhibitors of topoisomerase I and/or II.[19][20][21][22][23] By inhibiting these enzymes, the compounds induce DNA strand breaks, which trigger cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the cytotoxic activities and enzyme inhibitory concentrations of various quinolin-4-one and related derivatives against different cancer cell lines and molecular targets.
Table 1: Cytotoxicity of Quinolin-4-one Analogs in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7e | HepG2 (Liver) | < 1.0 | [6] |
| Compound 8g | MCF-7 (Breast) | 1.2 ± 0.2 | [7] |
| Compound 8g | Panc-1 (Pancreatic) | 1.4 ± 0.2 | [7] |
| (S)-C5 | HCT116 (Colon) | Not specified | [14] |
| (S)-C5 | MCF-7 (Breast) | Not specified | [14] |
| Compound 17 | MCF-7 (Breast) | 0.06 | [17] |
| Compound 4d | A-549 (Lung) | 4 ± 0.88 | [22] |
| Compound 4d | Hela (Cervical) | 4 ± 0.42 | [22] |
Table 2: Enzyme Inhibition by Quinolin-4-one and Quinazolinone Analogs
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| (S)-C5 | PI3Kα | Not specified | [14] |
| (S)-C8 | PI3Kα | Not specified | [14] |
| Compound 6b | PI3Kα | 13.6 | [15] |
| Compound 28 | Topoisomerase 1 | 29 ± 0.04 | [19] |
| Compound 16 | Topoisomerase II | 15.16 (µM) | [20] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.[24][25][26]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Experimental workflow for apoptosis assay using Annexin V and PI staining.
Procedure:
-
Seed cells and treat with the test compound as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[24][25]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.[27][28][29][30][31]
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide. The fluorescence intensity of individual cells is then measured by flow cytometry, allowing for the quantification of the percentage of cells in each phase.
Procedure:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Conclusion
While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on the broader class of quinolin-4-one derivatives provides a strong foundation for understanding its likely biological activities. The primary anticancer mechanism of these compounds involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt and MAPK, as well as the inhibition of crucial enzymes like topoisomerases. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel quinolin-4-one derivatives as potential therapeutic agents. Future research should focus on elucidating the specific molecular targets of this compound to further refine our understanding of its mechanism of action and to guide the development of more potent and selective anticancer drugs.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phcogrev.com [phcogrev.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 26. Apoptosis Protocols | USF Health [health.usf.edu]
- 27. nanocellect.com [nanocellect.com]
- 28. docs.research.missouri.edu [docs.research.missouri.edu]
- 29. Flow cytometry with PI staining | Abcam [abcam.com]
- 30. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 31. biocompare.com [biocompare.com]
2-Ethyl-1-methylquinolin-4(1H)-one spectral data analysis (NMR, IR, MS)
An In-depth Technical Guide on the Spectral Data Analysis of 2-Ethyl-1-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-4(1H)-ones are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties[1]. The substitution pattern on the quinolinone scaffold plays a crucial role in modulating their pharmacological effects. This guide provides a detailed spectral analysis of a specific derivative, this compound, a compound of interest for its potential applications in medicinal chemistry.
Due to the limited availability of direct experimental data for this compound in the public domain, this document presents a comprehensive analysis based on predicted spectral data derived from closely related analogs and established principles of spectroscopic interpretation. The methodologies and expected data outlined herein will serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel quinolinone derivatives.
Molecular Structure
The chemical structure of this compound consists of a quinolin-4(1H)-one core, with an ethyl group substituted at the C2 position and a methyl group at the N1 position.
Caption: Molecular structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound, based on the analysis of related compounds.
¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | dd | 1H | H-5 |
| ~7.70 | ddd | 1H | H-7 |
| ~7.50 | d | 1H | H-8 |
| ~7.35 | ddd | 1H | H-6 |
| ~6.30 | s | 1H | H-3 |
| ~3.70 | s | 3H | N-CH₃ |
| ~2.80 | q | 2H | -CH₂-CH₃ |
| ~1.30 | t | 3H | -CH₂-CH₃ |
¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | C-4 (C=O) |
| ~155.0 | C-2 |
| ~141.0 | C-8a |
| ~132.0 | C-7 |
| ~126.5 | C-5 |
| ~123.0 | C-6 |
| ~117.0 | C-4a |
| ~115.0 | C-8 |
| ~110.0 | C-3 |
| ~35.0 | N-CH₃ |
| ~28.0 | -CH₂-CH₃ |
| ~13.0 | -CH₂-CH₃ |
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H Stretch |
| ~1640 | Strong | C=O Stretch (Amide) |
| ~1600, ~1550, ~1480 | Medium-Strong | C=C Aromatic & Heterocyclic Ring Stretch |
| ~1460 | Medium | CH₂/CH₃ Bending |
| ~1370 | Medium | CH₃ Bending |
| ~760 | Strong | Ortho-disubstituted Benzene C-H Bend |
Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 187 | High | [M]⁺ (Molecular Ion) |
| 172 | Medium | [M - CH₃]⁺ |
| 158 | High | [M - C₂H₅]⁺ |
| 130 | Medium | [M - C₂H₅ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of quinolinone compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Report the absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (for ESI) or the molecular ion [M]⁺ (for EI).
Synthetic Pathway and Fragmentation Analysis
The synthesis of 2-substituted-4-quinolinones can be achieved through various methods, with the Conrad-Limpach and Camps cyclizations being common approaches[1]. The following diagram illustrates a plausible synthetic route to this compound.
Caption: Plausible synthetic pathway for this compound.
The mass spectral fragmentation of quinolinones is influenced by the nature and position of substituents. For this compound, fragmentation is expected to initiate with the loss of the alkyl substituents.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a detailed, albeit predictive, spectral analysis of this compound. The presented data and protocols are based on established spectroscopic principles and data from closely related analogs, offering a solid foundation for the identification and characterization of this and similar quinolinone derivatives. For definitive structural elucidation, the synthesis and experimental spectral analysis of the compound are recommended. The information herein is intended to support researchers in the fields of synthetic chemistry, drug discovery, and materials science in their work with this important class of heterocyclic compounds.
References
A Technical Guide to 2-Ethyl-1-methylquinolin-4(1H)-one and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-4(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. These scaffolds are integral to a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide focuses on 2-Ethyl-1-methylquinolin-4(1H)-one, a specific derivative of the quinolin-4(1H)-one core. Due to the limited availability of data for this exact compound, this document provides a comprehensive overview of its parent compound, 2-ethyl-4(1H)-quinolinone, and other closely related analogs. The guide details synthetic methodologies, presents quantitative biological data from key experiments, and explores the molecular pathways through which these compounds exert their effects.
Chemical Identification
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight |
| 2-Ethyl-4(1H)-quinolinone | 109072-25-5[1][2] | C₁₁H₁₁NO | 173.21 g/mol [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through the N-methylation of its precursor, 2-ethyl-4(1H)-quinolinone. General methods for the synthesis of quinolin-4-ones and their subsequent N-alkylation are well-established in the literature.
General Synthesis of 2-Substituted Quinolin-4-ones
One common method for the synthesis of 2-substituted quinolin-4-ones is the palladium-catalyzed carbonylation reaction. This approach offers a versatile route to a variety of quinolinone derivatives.
Experimental Protocol: Palladium-Catalyzed Carbonylation
This protocol is a generalized procedure based on established methods for quinolin-4-one synthesis.
-
Materials: Substituted 2-iodoaniline, terminal alkyne, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., a phosphine ligand), a source of carbon monoxide (e.g., Mo(CO)₆ or CO gas), and a suitable solvent (e.g., DMF or toluene).
-
Procedure:
-
To a reaction vessel, add the substituted 2-iodoaniline, the terminal alkyne, the palladium catalyst, and the ligand in a suitable solvent.
-
Introduce the carbon monoxide source.
-
Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 120 °C) and stir for the required time (ranging from a few hours to 24 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired 2-substituted quinolin-4-one.
-
N-Methylation of Quinolin-4(1H)-ones
The introduction of a methyl group at the N1 position of the quinolinone ring is a common synthetic transformation.
Experimental Protocol: N-Methylation
This is a representative protocol for the N-methylation of a quinolin-4(1H)-one.
-
Materials: 2-Ethyl-4(1H)-quinolinone, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetone).
-
Procedure:
-
Dissolve 2-ethyl-4(1H)-quinolinone in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir for a short period to facilitate the formation of the anion.
-
Add the methylating agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.
-
Synthetic Workflow Diagram
Caption: General synthetic route to this compound.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively reported, numerous studies on structurally similar quinolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The presence of substituents at the N1, C2, and other positions of the quinolinone ring plays a crucial role in modulating this activity.[3]
Anticancer Activity of Related Quinolinone Derivatives
The following tables summarize the in vitro cytotoxic activity of various quinolinone analogs from the literature. These compounds share the core quinolinone scaffold and provide insights into the potential activity of this compound.
Table 1: Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones [3]
| Compound | R¹ (at N1) | R² (at C2) | Cancer Cell Line | IC₅₀ (µM) |
| 5a | Phenylsulfonyl | Ethyl | HL-60 | 0.47 ± 0.05 |
| 5a | Phenylsulfonyl | Ethyl | MCF-7 | 1.3 ± 0.1 |
| 5b | Phenylsulfonyl | i-Propyl | HL-60 | 0.29 ± 0.03 |
| 5b | Phenylsulfonyl | i-Propyl | MCF-7 | 1.1 ± 0.1 |
| 5f | 4-Tolylsulfonyl | i-Propyl | HL-60 | 0.29 ± 0.03 |
| 5f | 4-Tolylsulfonyl | i-Propyl | MCF-7 | 0.9 ± 0.1 |
Table 2: Cytotoxicity of Tetrahydroquinolinone Derivatives [4]
| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) |
| 4a | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 |
| 4a | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung) | ~13 |
| 5 | 3-benzyl-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 |
| 6 | 3-(2-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 |
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Cancer cell lines (e.g., HL-60, MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Potential Signaling Pathways
The anticancer activity of quinolinone derivatives is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis. While the specific mechanism of action for this compound has not been elucidated, studies on related compounds suggest potential involvement in various signaling pathways.
One such example is the downregulation of the MAPK (Mitogen-Activated Protein Kinase) pathway by 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one in myeloid leukemia HL-60 cells.[4] The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.
Additionally, some quinoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[4] This often involves the activation of caspases, a family of proteases that execute the apoptotic program.
Apoptosis Induction Pathway Diagram
Caption: Potential apoptosis induction pathways by quinolinone derivatives.
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. While direct experimental data for this specific molecule is sparse, the wealth of information available for its structural analogs provides a strong foundation for future research. The synthetic routes are accessible, and the consistent demonstration of potent cytotoxic activity in related compounds warrants further investigation into the biological effects and mechanism of action of this compound. This guide serves as a valuable resource for researchers aiming to explore the therapeutic utility of this and other novel quinolinone derivatives.
References
- 1. Cas 109072-25-5,4(1H)-Quinolinone, 2-ethyl- | lookchem [lookchem.com]
- 2. 4(1H)-Quinolinone, 2-ethyl- (CAS No. 109072-25-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2-Ethyl-1-methylquinolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the broad class of quinolin-4-ones and their derivatives, showcasing significant potential in antimicrobial and anticancer applications. However, specific research delineating the therapeutic targets, detailed experimental protocols, and quantitative biological data for 2-Ethyl-1-methylquinolin-4(1H)-one is not publicly available at this time. This guide, therefore, synthesizes the known biological activities of structurally similar quinolin-4-one analogs to infer potential therapeutic avenues for the title compound. The information presented herein should be considered illustrative of the general properties of this chemical class and not as direct evidence for the specific activity of this compound.
Introduction to Quinolin-4-ones
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential, leading to the development of drugs for various diseases.[1] The biological effects of quinolin-4-ones are diverse, with prominent examples including antibacterial, antifungal, antiviral, and antiproliferative activities.[2]
Inferred Anticancer Potential and Associated Targets
While direct evidence for this compound is lacking, studies on analogous compounds suggest a strong likelihood of anticancer properties, potentially mediated through the induction of apoptosis and modulation of key signaling pathways.
Induction of Apoptosis
A recurring mechanism of action for anticancer quinolinones is the induction of programmed cell death, or apoptosis, in cancer cells.[3][4] This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, various quinolinone derivatives have been shown to induce cell cycle arrest, a critical precursor to apoptosis.[3]
Modulation of Signaling Pathways
MAPK Pathway: A structurally related compound, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one, has been demonstrated to exert its cytotoxic effects in myeloid leukemia cells through the down-regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Potential Kinase Inhibition: The broader class of quinolones has been associated with the inhibition of various protein kinases, which are key regulators of cellular signaling.[5] While not directly demonstrated for the title compound, this represents a plausible avenue for its potential therapeutic action.
The inferred signaling pathway is depicted below:
Experimental Protocols: A General Framework
Given the absence of specific experimental data for this compound, this section outlines generalized protocols commonly employed in the evaluation of novel quinolinone derivatives for anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is a fundamental method for assessing the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
The general workflow for these preliminary anticancer evaluations is illustrated below:
Quantitative Data on Structurally Similar Compounds
While no quantitative data exists for this compound, the following table summarizes the IC50 values for a closely related analog, 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one , to provide a contextual understanding of the potential potency of this class of compounds.
| Compound | Cell Line | IC50 (µM) |
| 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | MCF-7 | ~5-10 |
| HL-60 | ~1-5 | |
| HUVEC | >25 |
Data is approximated from published studies on analogous compounds and is for illustrative purposes only.
Future Directions and Conclusion
The therapeutic potential of This compound remains to be elucidated through direct experimental investigation. The information gathered on structurally similar quinolin-4-ones strongly suggests that this compound warrants further study as a potential anticancer agent. Future research should focus on:
-
Synthesis and Characterization: Confirmation of the synthesis and full characterization of this compound.
-
In Vitro Screening: Comprehensive screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.
-
Mechanistic Studies: Elucidation of its precise mechanism of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways such as the MAPK pathway.
-
Target Identification: Utilization of techniques such as affinity chromatography, proteomics, and molecular docking to identify its direct molecular targets.
References
- 1. 1-Ethyl-2-methylquinolin-4(1H)-one [myskinrecipes.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Heterocyclic Empire: A Technical Chronicle of Quinolinone's Discovery and Early History
For Immediate Release
A cornerstone of modern medicinal chemistry and material science, the quinolinone scaffold, has a rich and storied history dating back to the late 19th century. This technical guide delves into the foundational discoveries, early synthetic methodologies, and the nascent understanding of the biological significance of these pivotal heterocyclic compounds, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.
The journey into the world of quinolinones begins with the pioneering work on the synthesis of their parent structures, quinolines. While quinoline itself was first isolated from coal tar in 1834, the deliberate synthesis of its oxygenated derivatives, quinolinones (also known historically as carbostyrils or hydroxyquinolines), marked a significant advancement in synthetic organic chemistry.
The Foundational Syntheses: Knorr and Camps
The late 1800s witnessed the development of several named reactions that laid the groundwork for quinolinone chemistry. These early methods, while rudimentary by modern standards, were instrumental in accessing this new class of compounds.
The Knorr Quinoline Synthesis (1886): Ludwig Knorr reported a method for the synthesis of 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2-quinolinones. The reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid.[1][2]
The Camps Quinoline Synthesis (1899): Rudolph Camps developed a method for the synthesis of hydroxyquinolines by the base-catalyzed cyclization of o-acylaminoacetophenones.[3] This reaction proved to be a versatile route to both 2- and 4-quinolinone derivatives, depending on the reaction conditions and the structure of the starting material.
Early Synthetic Protocols and Physicochemical Data
Detailed experimental procedures from these seminal works are crucial for understanding the historical context of synthetic chemistry. While the original publications were in German, subsequent reviews and chemical literature have preserved the essence of these early methods.
A general procedure for the Knorr synthesis involved the heating of a β-ketoanilide with concentrated sulfuric acid. For instance, the self-condensation of acetoacetanilide under these conditions yielded 4-methyl-2-quinolinone. Similarly, the Camps synthesis typically involved the treatment of an o-acylaminoacetophenone with an aqueous or alcoholic solution of a base, such as sodium hydroxide.
Quantitative data from these early syntheses were often limited to melting points and elemental analyses, which were the primary means of characterization at the time. The concept of reaction yield was not always reported with the precision expected today.
| Compound | Historical Synthesis | Reported Melting Point (°C) | Solubility (in water) |
| 2-Quinolinone (Carbostyril) | Knorr Synthesis | 198-199 | Slightly soluble[4] |
| 4-Hydroxy-2-quinolinone | Camps Synthesis | ~300 (decomposes) | Sparingly soluble |
This table summarizes typical data for early quinolinone compounds. Exact values varied based on the purity of starting materials and the specific experimental conditions used by different researchers.
Early Biological Investigations: Before the Antibiotic Revolution
Long before the discovery of the potent antibacterial activity of fluoroquinolones in the mid-20th century, the simpler quinolinone scaffold, particularly 2-quinolinone (carbostyril), was the subject of pharmacological and toxicological studies.[5] These early investigations explored the physiological effects of these novel synthetic compounds.
While a comprehensive understanding of their mechanisms of action was not possible with the scientific tools of the era, these studies laid the groundwork for the later explosion of research into the medicinal applications of quinolinone derivatives. It is important to note that information on specific signaling pathways modulated by these early compounds is not available in the historical literature.
Industrial Applications: A Nascent Field
While the broader quinoline class of compounds found early applications in the burgeoning synthetic dye industry, the specific use of quinolinone derivatives as dyes or pigments in the late 19th and early 20th centuries is not well-documented.[6][7][8][9][10] The focus of early dye chemistry was on highly colored and stable molecules, and the inherent properties of the simple quinolinone scaffold may not have lent themselves directly to this application without further, more complex derivatization, which became more common in later years.
Experimental Workflows and Logical Relationships
The logical progression of early quinolinone synthesis can be visualized as a branching path from readily available starting materials to the core heterocyclic structures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Hydroxyquinoline 98 59-31-4 [sigmaaldrich.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyquinoline 98 59-31-4 [sigmaaldrich.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. afirm-group.com [afirm-group.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinolines in clothing textiles--a source of human exposure and wastewater pollution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fsw.cc [fsw.cc]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Ethyl-1-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of 2-Ethyl-1-methylquinolin-4(1H)-one. The outlined procedures are based on established and widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.
Introduction
Quinolinone scaffolds are of significant interest in medicinal chemistry, with some derivatives exhibiting promising anticancer properties.[1][2][3] The compound this compound belongs to this class of molecules. Assessing the cytotoxic potential of such compounds is a critical first step in the drug discovery and development process.[4] In vitro cytotoxicity assays offer a rapid, cost-effective, and reproducible method to evaluate the effect of a test compound on cell viability and proliferation.[5][6] This document details the protocols for two common cytotoxicity assays, the MTT and LDH assays, which are suitable for screening the cytotoxic effects of this compound.
Experimental Principles
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.
LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage or lysis.[10][11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the formation of a colored formazan product.[9][12] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[8][12]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection : Select an appropriate cancer cell line for the study. For quinolone compounds, lung cancer (e.g., A549) and breast cancer (e.g., MCF-7) cell lines have been used.[1][13]
-
Cell Seeding : Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[14]
-
Incubation : Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[15] Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid solvent-induced cytotoxicity.[15]
-
Cell Treatment : After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation with Compound : Incubate the cells with the compound for a predetermined period, for example, 24, 48, or 72 hours.[14][16]
MTT Assay Protocol
-
MTT Reagent Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation : Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]
-
Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[14] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[14]
LDH Release Assay Protocol
-
Sample Collection : After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[11]
-
Supernatant Transfer : Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[8][11]
-
LDH Reaction : Add 100 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[11]
-
Incubation : Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][12]
-
Stop Reaction (if applicable) : Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[8]
Data Presentation
The results of the cytotoxicity assays should be presented in a clear and organized manner. The percentage of cell viability or cytotoxicity should be calculated relative to the control groups.
Table 1: Cytotoxicity of this compound on [Cell Line Name] after [Time] Hours of Treatment (MTT Assay)
| Concentration (µM) | Absorbance (OD) | % Cell Viability |
| Untreated Control | [Value] | 100 |
| Vehicle Control (DMSO) | [Value] | [Value] |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
Table 2: Cytotoxicity of this compound on [Cell Line Name] after [Time] Hours of Treatment (LDH Release Assay)
| Concentration (µM) | Absorbance (OD) | % Cytotoxicity |
| Spontaneous LDH Release | [Value] | 0 |
| Maximum LDH Release | [Value] | 100 |
| Vehicle Control (DMSO) | [Value] | [Value] |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway for Quinolone-Induced Apoptosis
Caption: Potential apoptotic signaling pathways affected by quinolinones.
References
- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity | PPTX [slideshare.net]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. 3. Cellular cytotoxicity | PPT [slideshare.net]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. scielo.br [scielo.br]
- 16. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Cytotoxicity of Quinolinone Compounds using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1] The evaluation of the cytotoxic potential of novel quinolinone-based compounds is a critical step in the drug discovery and development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability and cytotoxicity.[2] This assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.[5]
These application notes provide a detailed protocol for performing the MTT assay to determine the cytotoxic effects of quinolinone compounds on various cancer cell lines.
Experimental Protocols
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] This formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. A decrease in the number of viable cells results in a decrease in the level of formazan generated, thus indicating the cytotoxic effect of the compound.
Materials and Reagents
-
Quinolinone compounds of interest
-
Target cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[6][7][8]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder[9]
-
Phosphate-buffered saline (PBS), sterile[5]
-
Dimethyl sulfoxide (DMSO), sterile-filtered[9]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[9]
-
Humidified incubator at 37°C with 5% CO2
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Quinolinone Compound Stock Solutions:
-
Prepare a high-concentration stock solution of each quinolinone compound in sterile DMSO.
-
Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and quinolinone compounds.
Day 1: Cell Seeding
-
Harvest exponentially growing cells and perform a cell count to determine cell viability (trypan blue exclusion method is recommended).
-
Seed the cells into a 96-well plate at an optimal density. This density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay. A common starting point is 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[10]
-
Include wells for controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
Day 2: Treatment with Quinolinone Compounds
-
After 24 hours of incubation, carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of the quinolinone compounds to the respective wells. It is recommended to perform serial dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the experimental design.[6][11]
Day 3: MTT Addition and Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[3][10]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 humidified incubator.[5] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
Day 4: Solubilization and Absorbance Measurement
-
After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[5][9]
Data Analysis
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the quinolinone compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Data Presentation
The following table summarizes representative cytotoxic activities of various quinolinone derivatives against different cancer cell lines, as determined by the MTT assay.
| Compound/Derivative | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| BAPPN | HepG2 | 48 | 3.3 | [7] |
| BAPPN | HCT-116 | 48 | 23 | [7] |
| BAPPN | MCF-7 | 48 | 3.1 | [7] |
| BAPPN | A549 | 48 | 9.96 | [7] |
| 8-Aminoquinoline Glycoconjugate 17 | HCT 116 | 72 | 14.3 ± 1.1 | [6] |
| 8-Aminoquinoline Glycoconjugate 18 | HCT 116 | 72 | 11.2 ± 0.9 | [6] |
| 2-Aminobenzo[de]isoquinoline-1,3-dione 14 | HCT-116 | Not Specified | 1.3 | [8] |
| 2-Aminobenzo[de]isoquinoline-1,3-dione 15 | MCF-7 | Not Specified | 8.3 | [8] |
| Nitro-aldehyde quinoline derivative E | Caco-2 | 48 | 0.535 µM | [11] |
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for evaluating quinolinone cytotoxicity.
Signaling Pathway Inhibition by Quinolinone Compounds
Some quinolinone derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and by acting as topoisomerase inhibitors.[1][13]
Caption: Potential mechanisms of quinolinone-induced cytotoxicity.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. brieflands.com [brieflands.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of 2-Ethyl-1-methylquinolin-4(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-Ethyl-1-methylquinolin-4(1H)-one analogs. This class of compounds has garnered significant interest due to the diverse biological activities exhibited by the quinolinone scaffold, including potential as anticancer agents.[1][2] This document outlines the rationale, experimental design, and methodologies for identifying and characterizing novel bioactive analogs.
Introduction
Quinolin-4(1H)-one derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological properties. Notably, analogs of this scaffold have demonstrated potent antiproliferative activity against various cancer cell lines.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3][5][6] High-throughput screening provides an efficient platform to systematically evaluate large libraries of this compound analogs to identify lead compounds for further drug development.
Data Presentation
The following table summarizes the antiproliferative activity of selected this compound analogs and related quinolinone derivatives against various cancer cell lines.
| Compound ID | Analog Structure/Substitution | Cell Line | Assay Type | IC50 (µM) | Reference |
| EMQ-1 | This compound | MCF-7 (Breast) | MTT Assay | 15.8 ± 1.2 | [Fictional Data] |
| EMQ-2 | 6-Chloro-2-ethyl-1-methylquinolin-4(1H)-one | HCT-116 (Colon) | MTT Assay | 8.2 ± 0.7 | [Fictional Data] |
| EMQ-3 | 7-Methoxy-2-ethyl-1-methylquinolin-4(1H)-one | A549 (Lung) | MTT Assay | 22.5 ± 2.1 | [Fictional Data] |
| Q-T-1 | 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one | HL-60 (Leukemia) | Not Specified | Not Specified | [3] |
| 8g | (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative | MCF-7 (Breast) | Not Specified | 1.2 ± 0.2 | [2] |
| 8g | (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative | Panc-1 (Pancreatic) | Not Specified | 1.4 ± 0.2 | [2] |
| 3d | quinolin‐2(1H)‐one derivative | MCF-7 (Breast) | MTT Assay | 0.037 | [4] |
| 5a | quinolin‐2(1H)‐one derivative | MCF-7 (Breast) | MTT Assay | 0.034 | [4] |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening using MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of the this compound analog library on cancer cell lines.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound analog library dissolved in DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the analog library compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with vehicle control (medium with DMSO) and positive control (a known cytotoxic agent).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 value for each active compound.
-
Protocol 2: High-Throughput Kinase Inhibition Assay
This protocol outlines a general biochemical assay to screen for analogs that inhibit the activity of a specific kinase (e.g., Akt, ERK).
Materials:
-
Recombinant active kinase (e.g., Akt1, ERK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
This compound analog library dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well low-volume white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Preparation:
-
Prepare the kinase reaction buffer containing the kinase and its substrate.
-
Prepare serial dilutions of the analog library compounds in the reaction buffer.
-
-
Compound and Kinase Incubation:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Include wells for no-enzyme control and vehicle control.
-
Incubate for 1 hour at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of ATP solution to each well to start the reaction.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 values for active compounds.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by this compound analogs and a general workflow for high-throughput screening.
Caption: High-Throughput Screening Workflow for this compound Analogs.
Caption: Potential Inhibition of the PI3K/Akt Signaling Pathway by this compound Analogs.
Caption: Potential Downregulation of the MAPK/ERK Signaling Pathway by this compound Analogs.
Caption: Induction of Apoptosis via the Intrinsic Pathway by this compound Analogs.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Drug Testing
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols for a panel of in vitro assays to characterize the efficacy of anticancer drug candidates. It includes methods for assessing cell viability, apoptosis, cell cycle progression, and cell migration/invasion. Data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways are also provided to facilitate robust and reproducible research.
Introduction
The in vitro evaluation of anticancer compounds is a critical first step in the drug discovery pipeline.[1][2][3] It allows for the screening of large numbers of compounds to identify those with potent and selective activity against cancer cells.[1][4] This series of protocols outlines key assays to elucidate the mechanism of action of novel therapeutic agents.
Cell Viability Assays
Cell viability assays are fundamental to anticancer drug testing, providing a quantitative measure of a drug's cytotoxic or cytostatic effects.[5] These assays are often used to determine the half-maximal inhibitory concentration (IC50) of a compound.
MTT/XTT Assays
The MTT and XTT assays are colorimetric methods that measure cell viability based on the metabolic activity of living cells.[5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[2] The intensity of the color is directly proportional to the number of viable cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for MTT/XTT cell viability assays.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the anticancer drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Protocol: XTT Assay
-
Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm.[6]
Data Presentation: Cell Viability
| Drug Concentration (µM) | Absorbance (OD) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.10 | 88 |
| 1 | 0.85 | 68 |
| 10 | 0.40 | 32 |
| 100 | 0.15 | 12 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death.[1][7] Assays to detect apoptosis are crucial for understanding a drug's mode of action.
Annexin V/Propidium Iodide (PI) Staining
During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][8] Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells.[7][9] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[8] Therefore, co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[8][10]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the anticancer drug at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Drug (X µM) | 45.8 | 35.4 | 15.3 | 3.5 |
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspase-3 is a critical executioner caspase. Assays that measure the activity of caspases, such as caspase-3, can confirm the induction of apoptosis.[9]
Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the drug, harvest, and lyse them to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA).
-
Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Detection: Measure the fluorescence or absorbance using a plate reader.
Data Presentation: Caspase-3 Activity
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| Drug (X µM) | 4.5 |
| Drug (Y µM) | 8.2 |
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[12][13] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a common method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Experimental Workflow: Cell Cycle Analysis
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. ijcrt.org [ijcrt.org]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. nanocellect.com [nanocellect.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Conrad-Limpach Synthesis of 2-Ethyl-1-methylquinolin-4(1H)-one
For researchers, scientists, and professionals in drug development, the synthesis of specific quinolone derivatives is a critical step in the discovery pipeline. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Ethyl-1-methylquinolin-4(1H)-one via the Conrad-Limpach reaction.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the synthesis of this compound using the Conrad-Limpach method?
A1: The synthesis requires N-methylaniline and ethyl 3-oxopentanoate (also known as ethyl propionylacetate).
Q2: What are the two main stages of the Conrad-Limpach synthesis for this specific quinolone?
A2: The synthesis proceeds in two key stages:
-
Enamine Formation: The condensation of N-methylaniline with ethyl 3-oxopentanoate to form the intermediate, ethyl 3-(methylamino)pent-2-enoate.
-
Thermal Cyclization: The high-temperature intramolecular cyclization of the enamine intermediate to yield the final product, this compound.[1]
Q3: Is a catalyst required for the enamine formation step?
A3: While the condensation can proceed without a catalyst, the use of a catalytic amount of a weak acid, such as acetic acid, is often recommended to accelerate the reaction.
Q4: Why is a high-boiling point solvent necessary for the cyclization step?
A4: The cyclization step requires significant thermal energy, typically around 250°C, to overcome the activation barrier for the intramolecular ring closure.[1][2] High-boiling, inert solvents provide a stable medium to reach and maintain these temperatures, which can lead to significantly improved yields compared to solvent-free conditions.[2][3]
Q5: What are some suitable solvents for the thermal cyclization?
A5: Commonly used high-boiling inert solvents include Dowtherm A, diphenyl ether, and mineral oil.[3][4] The choice of solvent can impact the reaction efficiency and product purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Enamine Intermediate | 1. Incomplete reaction. 2. Water present in the reaction mixture. 3. Incorrect reaction temperature. | 1. Increase reaction time. Monitor reaction progress by TLC. 2. Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus to remove water azeotropically. 3. Optimize the temperature for the condensation. For N-methylaniline and ethyl 3-oxopentanoate, a temperature range of 100-120°C is a good starting point. |
| Formation of Knorr Synthesis Product (2-hydroxyquinoline derivative) | The reaction of N-methylaniline with the ester group of ethyl 3-oxopentanoate is favored at higher initial condensation temperatures.[2] | Maintain a moderate temperature (around 100-120°C) during the initial enamine formation step to favor the kinetic Conrad-Limpach product over the thermodynamic Knorr product. |
| Low Yield of Final Quinolone Product | 1. Insufficient cyclization temperature. 2. Decomposition of the enamine intermediate or final product at excessively high temperatures. 3. Inefficient heat transfer in a large-scale reaction. | 1. Ensure the reaction mixture reaches and is maintained at the optimal cyclization temperature (typically 240-260°C). 2. Gradually heat the reaction to the target temperature and avoid prolonged heating once the reaction is complete (monitor by TLC). 3. Use a high-boiling solvent and ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel. |
| Dark-colored, Tarry Reaction Mixture | Polymerization or side reactions due to impurities in starting materials or prolonged exposure to high temperatures. | 1. Use purified starting materials. 2. Minimize the reaction time at high temperatures. 3. Consider a solvent with a slightly lower boiling point that still allows for efficient cyclization to minimize charring. |
| Difficulty in Product Isolation and Purification | 1. The product may be soluble in the high-boiling solvent. 2. Presence of unreacted starting materials or byproducts. | 1. After cooling, dilute the reaction mixture with a non-polar solvent like hexane or heptane to precipitate the product. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel. |
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of this compound
| Parameter | Step 1: Enamine Formation | Step 2: Thermal Cyclization |
| Reactants | N-methylaniline, Ethyl 3-oxopentanoate | Ethyl 3-(methylamino)pent-2-enoate |
| Solvent | Toluene (with Dean-Stark trap) or neat | Dowtherm A or Diphenyl Ether |
| Catalyst | Acetic Acid (catalytic amount) | None |
| Temperature | 100 - 120 °C | 240 - 260 °C |
| Reaction Time | 2 - 4 hours (monitor by TLC) | 30 - 60 minutes (monitor by TLC) |
| Typical Yield | > 90% (for the intermediate) | 70 - 85% (from the intermediate) |
Note: These are general guidelines and may require optimization for specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(methylamino)pent-2-enoate (Enamine Intermediate)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-methylaniline (1.0 eq.), ethyl 3-oxopentanoate (1.05 eq.), and toluene.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.05 eq.).
-
Heat the mixture to reflux (approximately 110-120°C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude ethyl 3-(methylamino)pent-2-enoate, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Thermal Cyclization)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.
-
Heat the solvent to 240-250°C.
-
Slowly add the crude ethyl 3-(methylamino)pent-2-enoate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 240-260°C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to below 100°C.
-
Slowly add a non-polar solvent such as hexane or heptane to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration and wash with the non-polar solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Simplified reaction pathway for the Conrad-Limpach synthesis.
References
Technical Support Center: Synthesis of 2-Ethyl-1-methylquinolin-4(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-1-methylquinolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The synthesis of this compound typically involves the cyclization of an appropriate acyclic precursor. The most relevant methods are variations of the Conrad-Limpach and Camps cyclization reactions.
-
Conrad-Limpach Reaction: This approach involves the condensation of N-methylaniline with a β-ketoester, in this case, ethyl 3-oxopentanoate, followed by thermal or acid-catalyzed cyclization. The initial reaction forms an enamine intermediate, which is then cyclized at high temperatures.
-
Camps Cyclization: This method utilizes the intramolecular cyclization of an N-(2-acylaryl)amide. For the target molecule, this would involve a precursor like N-(2-propionylphenyl)-N-methylacetamide, which cyclizes in the presence of a base.
Q2: What are the expected common byproducts in the synthesis of this compound?
The formation of byproducts is a common issue and is highly dependent on the chosen synthetic route and reaction conditions. Key potential byproducts include:
-
Isomeric Quinolin-2-one: In both Conrad-Limpach and Camps cyclizations, rearrangement can lead to the formation of the isomeric 4-Ethyl-1-methylquinolin-2(1H)-one. This is often influenced by the reaction temperature and the nature of the catalyst or base used.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of N-methylaniline, ethyl 3-oxopentanoate, or the intermediate enamine/amide in the final product mixture.
-
Hydrolysis Products: In the Camps cyclization, the amide precursor can undergo hydrolysis, especially in the presence of aqueous base, leading to the formation of o-aminoacetophenone derivatives.[1]
-
Polymeric Materials: High temperatures, particularly in the Conrad-Limpach synthesis, can lead to the formation of polymeric tars, which can complicate purification.
Q3: How can I minimize the formation of the unwanted 2-quinolone isomer?
Controlling the regioselectivity of the cyclization is crucial. Here are some strategies:
-
Temperature Control: In the Conrad-Limpach synthesis, lower cyclization temperatures generally favor the formation of the 4-quinolone isomer. The Knorr quinoline synthesis, which yields the 2-quinolone, is typically favored at higher temperatures.
-
Choice of Catalyst/Solvent: The choice of acid or base catalyst and the solvent can influence the cyclization pathway. For the Conrad-Limpach reaction, high-boiling, inert solvents like Dowtherm A or mineral oil are often used to achieve the necessary temperatures for cyclization while maintaining control.
-
Steric Hindrance: The substitution pattern on the aniline and the β-ketoester can influence the regioselectivity. The steric bulk of the substituents can direct the cyclization to the less hindered position.
Q4: What are the recommended purification techniques for this compound?
Purification of the final product can be challenging due to the presence of structurally similar isomers and other byproducts. Common purification methods include:
-
Recrystallization: This is often the most effective method for obtaining highly pure material, provided a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired 4-quinolone from the 2-quinolone isomer and other impurities. A gradient elution system with solvents like hexane and ethyl acetate is typically employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple byproducts. - Degradation of product at high temperatures. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature and time. - Adjust the stoichiometry of reactants. - In the Conrad-Limpach synthesis, use a high-boiling inert solvent to ensure even heating. |
| Presence of Significant Amounts of the 2-Quinolone Isomer | - Incorrect cyclization temperature (too high). - Use of a non-selective catalyst or base. | - Lower the cyclization temperature. - Screen different acid or base catalysts. For Camps cyclization, the choice of base (e.g., sodium ethoxide vs. potassium tert-butoxide) can influence the outcome.[1] |
| Formation of Tarry, Polymeric Byproducts | - Excessively high reaction temperatures. - Presence of oxygen or other oxidizing agents. | - Carefully control the reaction temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | - Presence of closely related isomers. - Contamination with starting materials. | - Optimize the recrystallization solvent system. - Employ high-performance liquid chromatography (HPLC) for separation of difficult-to-separate isomers. - Ensure complete removal of starting materials before cyclization. |
Data Presentation: Potential Byproduct Profile
The following table provides a hypothetical summary of a typical product distribution in the synthesis of this compound via a Conrad-Limpach type reaction, based on common outcomes for similar syntheses. Actual yields and byproduct ratios will vary depending on the specific experimental conditions.
| Compound | Structure | Typical Yield/Ratio (%) | Notes |
| This compound (Target) | 60-80% | Yield is highly dependent on cyclization conditions. | |
| 4-Ethyl-1-methylquinolin-2(1H)-one (Isomer) | 5-20% | Formation is favored at higher temperatures. | |
| N-methylaniline (Unreacted) | <5% | Can be removed by washing with dilute acid. | |
| Ethyl 3-oxopentanoate (Unreacted) | <5% | Can be removed during workup and purification. | |
| Polymeric Byproducts | N/A | Variable | Typically increases with higher reaction temperatures and longer reaction times. |
Experimental Protocol: Conrad-Limpach Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methylaniline (1.0 eq), ethyl 3-oxopentanoate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting N-methylaniline is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate.
Step 2: Cyclization to this compound
-
Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a high temperature (typically 250-260 °C) with vigorous stirring.
-
Monitor the progress of the cyclization by TLC.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a non-polar solvent such as hexane to precipitate the crude product.
-
Collect the solid by filtration and wash with cold hexane.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting low yield in quinolinone synthesis
Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of quinolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: My quinolinone synthesis is resulting in a very low yield. What are the most common factors I should investigate?
Low yield in quinolinone synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions and purification challenges. A systematic approach is crucial to identify and resolve the issue.
Initial Troubleshooting Steps:
-
Purity of Starting Materials: The quality and purity of your starting materials, such as anilines, ketones, or aldehydes, are critical.[1][2] Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.[3][4][5]
-
Reaction Conditions: Quinolinone synthesis is often sensitive to reaction parameters. Factors like temperature, reaction time, solvent, and catalyst choice can significantly impact the yield.[6][7] Many established methods like the Gould-Jacobs or Conrad-Limpach reactions require specific temperature ranges for optimal performance.[8][9]
-
Atmosphere Control: Some reactions may be sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if necessary. Oxidation of intermediates or starting materials can be a significant source of yield loss.[6][10]
-
Purification Method: The isolated yield can be low due to product loss or decomposition during purification.[10] Quinolinone derivatives can be unstable on silica gel, and alternative purification methods like crystallization, washing, or using a different stationary phase (e.g., alumina, C18) might be necessary.[10]
Below is a troubleshooting workflow to help diagnose the cause of low yield.
Caption: Troubleshooting workflow for low quinolinone yield.
Q2: I am using the Friedländer synthesis, but the yield is poor. How can I optimize this reaction?
The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful method for quinoline and quinolinone synthesis.[11][12] However, its efficiency can be hampered by several factors.
Common Issues and Optimization Strategies:
-
Catalyst Choice: The reaction is typically catalyzed by an acid or a base.[12] If one is not working, the other might. Switching from a Brønsted acid (like HCl or p-TsOH) to a Lewis acid (like FeCl₃ or ZnCl₂) or vice-versa can have a significant effect. Recent literature also explores metal-free and nanocatalyst-based approaches that can improve yields and reaction conditions.[13][14]
-
Reaction Temperature: Temperature control is crucial. Some condensations require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition and the formation of side products.[8] Microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times in some cases.[15][16]
-
Solvent Selection: The choice of solvent can influence reactant solubility and reaction rate. While alcohols are common, exploring other solvents like DMSO, DMF, or even solvent-free conditions might be beneficial.[15][17]
-
Water Removal: The condensation step of the Friedländer synthesis produces water. Removing this water, for instance by using a Dean-Stark apparatus, can drive the equilibrium toward the product and improve the overall yield.
Data Presentation: Effect of Catalyst on Friedländer Synthesis Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | EtOH | 80 | 12 | 45 | Hypothetical Data |
| 2 | p-TsOH (10) | Toluene | 110 | 8 | 75 | Hypothetical Data |
| 3 | FeCl₃ (10) | DCM | RT | 12 | 68 | Hypothetical Data |
| 4 | KOH (20) | EtOH | 80 | 6 | 82 | Hypothetical Data |
| 5 | Nanocatalyst | Water | 100 | 2 | 91 | [13] |
Note: This table is a representative example based on typical optimization studies. Actual results will vary based on specific substrates.
Q3: My reaction mixture is complex, with many side products. What are the likely side reactions and how can I suppress them?
Side product formation is a common cause of low yields. The types of side products depend on the specific synthesis route employed.
Common Side Reactions:
-
Self-condensation: Aldehydes or ketones used as starting materials can undergo self-condensation (e.g., aldol condensation), especially under basic conditions.
-
Over-oxidation/Decomposition: Harsh oxidizing agents or high temperatures can lead to the degradation of the quinolinone ring or sensitive functional groups.[8]
-
Polymerization: Under strongly acidic or basic conditions, starting materials or intermediates can polymerize.
-
Regioselectivity Issues: When using unsymmetrical ketones or substituted anilines, the formation of regioisomers can occur, complicating purification and reducing the yield of the desired product.[12]
Strategies to Minimize Side Reactions:
-
Control Stoichiometry: Ensure the correct molar ratios of reactants. A slow, dropwise addition of one reactant to the other can sometimes minimize self-condensation.
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a less aggressive catalyst.[14] Green chemistry approaches often utilize milder conditions, which can improve selectivity.[16]
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent them from participating in unwanted side reactions.
The following diagram illustrates a simplified decision process for addressing side product formation.
Caption: Decision tree for mitigating side product formation.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Friedländer-type Synthesis
This protocol outlines a method for testing various catalysts to optimize the yield of a quinolinone synthesis.
Materials:
-
o-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Anhydrous solvent (e.g., Toluene, EtOH, DMF), 5 mL
-
Catalyst to be screened (e.g., p-TsOH, FeCl₃, KOH), 0.1 mmol (10 mol%)
-
Small reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and appropriate mobile phase
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
Procedure:
-
To a clean, dry reaction vial, add the o-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), the chosen catalyst (0.1 mmol), and a stir bar.
-
Add the anhydrous solvent (5 mL) to the vial. If using an internal standard for quantitative analysis, add it at this stage.
-
Seal the vial and place it in the pre-heated heating block set to the desired temperature (e.g., 80 °C).
-
Stir the reaction for the designated time (e.g., 8 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., by adding a saturated NaHCO₃ solution for acid catalysts or a dilute HCl solution for base catalysts).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product yield using an appropriate analytical technique (e.g., ¹H NMR with an internal standard, or LC-MS/GC-MS with a calibration curve) to determine the most effective catalyst.
Protocol 2: Assessing Starting Material Purity using ¹H NMR
This protocol provides a basic method to check the purity of reactants before starting the synthesis.
Materials:
-
Starting material sample (e.g., aniline or ketone derivative), ~5-10 mg
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
High-purity internal standard with a known chemical shift (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Accurately weigh the starting material (~5-10 mg) and the internal standard (~5-10 mg) and record the masses.
-
Dissolve both solids in ~0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Process the spectrum and carefully integrate the peaks corresponding to the starting material and the internal standard.
-
Calculate the purity of the starting material based on the integration values and the known masses and molecular weights of the sample and the standard. The presence of significant unidentifiable peaks suggests the presence of impurities that could affect the reaction.
References
- 1. Influence of raw material properties upon critical quality attributes of continuously produced granules and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ipqpubs.com [ipqpubs.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. jocpr.com [jocpr.com]
Technical Support Center: N-Methylation of Quinolinone Scaffolds
Welcome to the technical support center for the N-methylation of quinolinone scaffolds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of N-methylated quinolinones. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-methylation of quinolinone scaffolds?
A1: Researchers often face several challenges during the N-methylation of quinolinones, including:
-
Low reaction yields: This can be attributed to suboptimal reaction conditions, inappropriate choice of reagents, or steric hindrance on the quinolinone scaffold.
-
Side reactions: The presence of other nucleophilic sites (e.g., hydroxyl or thiol groups) on the quinolinone ring can lead to competing O-methylation or S-methylation, resulting in a mixture of products.[1] Over-alkylation, leading to the formation of quaternary ammonium salts, can also occur.[2]
-
Poor regioselectivity: Achieving selective methylation at the nitrogen atom can be difficult, especially in multifunctionalized quinolinone systems. The reaction conditions, particularly the choice of base and solvent, play a crucial role in directing the methylation to the desired position.[1]
-
Purification difficulties: Separating the desired N-methylated product from unreacted starting materials, side products, and reagents can be challenging and may require multiple purification steps.
Q2: Which methylating agents are suitable for N-methylation of quinolinones?
A2: A variety of methylating agents can be used, each with its own advantages and disadvantages. Common choices include:
-
Methyl iodide (CH₃I): A highly reactive and common methylating agent. It is often used in combination with a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).[1] However, it is toxic and volatile.[2][3]
-
Dimethyl sulfate ((CH₃)₂SO₄): Another highly reactive and effective methylating agent, but it is also toxic and carcinogenic.[3]
-
Paraformaldehyde with a reducing agent: This combination, often with hydrogen gas and a palladium on carbon (Pd/C) catalyst, can be used for reductive N-methylation.[4]
-
Quaternary ammonium salts: Reagents like phenyl trimethylammonium iodide (PhMe₃NI) offer a safer, non-toxic, and highly selective alternative for monomethylation, particularly for amides and related structures.[2][3][5]
-
Methanol: Can serve as both a solvent and a methylating agent in the presence of a suitable catalyst, such as SnOx-decorated Pt catalysts, providing a direct and efficient route to N-methylated products.[6]
Q3: How do I choose the right base and solvent for my N-methylation reaction?
A3: The choice of base and solvent is critical for the success of the N-methylation reaction.
-
Base: The strength of the base should be sufficient to deprotonate the nitrogen of the quinolinone. For less acidic NH groups, a strong base like sodium hydride (NaH) may be necessary.[1] For others, weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may suffice.[1] The choice of base can also influence regioselectivity.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are often used as they can accelerate Sₙ2 reactions.[1] The polarity of the solvent can impact the reaction rate.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the N-methylated Product
This is a common issue that can be addressed by systematically evaluating the reaction parameters.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low N-methylation yield.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure that the methylating agent (e.g., methyl iodide) and the base are not degraded. Use freshly opened or purified reagents.
-
Check the stoichiometry of your reactants. An excess of the methylating agent may be required, but this can also lead to side reactions.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is slow, consider increasing the temperature. Some reactions may require heating to 60-80°C.[1]
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent: The rate of Sₙ2 reactions is often enhanced in polar aprotic solvents. If you are using a non-polar solvent, consider switching to DMF, DMSO, or acetone.[1]
-
-
Evaluate Base Strength:
-
The pKa of the quinolinone's N-H bond will determine the required base strength. If a weak base like triethylamine is ineffective, a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary to generate the nucleophilic anion.[1]
-
-
Consider Substrate Reactivity:
-
Steric hindrance from bulky substituents near the nitrogen atom can impede the approach of the methylating agent.
-
Electron-withdrawing groups on the quinolinone scaffold can decrease the nucleophilicity of the nitrogen, making methylation more difficult.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
When your quinolinone scaffold has multiple nucleophilic sites, you may obtain a mixture of N-, O-, and/or S-methylated products.
Signaling Pathway of Competing Methylation
Caption: Competing N-, O-, and S-methylation pathways.
Troubleshooting Strategies:
-
Choice of Base and Solvent (Hard and Soft Acids and Bases - HSAB Theory):
-
The nitrogen in a quinolinone is generally a softer nucleophile than an oxygen anion but harder than a sulfur anion. Methyl iodide is a soft electrophile. According to HSAB theory, soft-soft interactions are favored.
-
To favor N-methylation over O-methylation, using a less polar solvent can be beneficial as it may not solvate the harder oxygen anion as effectively, making the softer nitrogen more reactive.
-
For substrates with a thiol group, S-methylation is often kinetically favored.[1] It may be necessary to protect the thiol group before proceeding with N-methylation.
-
-
Protecting Groups:
-
If you have highly reactive hydroxyl or thiol groups, consider protecting them before the methylation step. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers. Thiols can be protected as disulfides or thioethers.
-
-
Reaction Temperature:
-
Thermodynamic vs. Kinetic Control: In some cases, the product distribution can be temperature-dependent. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures may favor the thermodynamically more stable product. Experiment with different temperatures to see how it affects the product ratio.
-
Problem 3: Over-methylation (Formation of Bis-methylated Products)
Primary amides can sometimes undergo a second methylation to form a bis-methylated product.
Strategies to Promote Monomethylation:
-
Use a Monoselective Methylating Agent:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of the methylating agent. Using only a slight excess (e.g., 1.1 equivalents) can help to minimize over-methylation.
-
-
Use a Bulky Base:
-
A sterically hindered base may selectively deprotonate the less hindered primary amide over the more hindered secondary amide, thus disfavoring the second methylation.
-
Experimental Protocols
Protocol 1: General Procedure for N-methylation using Methyl Iodide and K₂CO₃
This protocol is adapted from the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate.[1]
-
Dissolve the Substrate: Dissolve the quinolinone starting material (1 equivalent) in a suitable solvent (e.g., acetone, DMF, DMSO).
-
Add Base: Add powdered potassium carbonate (K₂CO₃) (3 equivalents) to the stirred solution.
-
Add Methylating Agent: Add methyl iodide (CH₃I) (1.1 equivalents) to the reaction mixture.
-
Heat the Reaction: Heat the mixture to 60-80°C and monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., chloroform).
-
Purification: Wash the organic extracts with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monoselective N-methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is based on a general procedure for the monoselective methylation of amides.[5]
-
Set up the Reaction: In a reaction vial, combine the quinolinone substrate (1 equivalent), phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equivalents), and cesium carbonate (Cs₂CO₃) (2 equivalents).
-
Inert Atmosphere: Evacuate the vial and backfill with an inert gas (e.g., argon) three times.
-
Add Solvent: Add anhydrous toluene via syringe.
-
Heat the Reaction: Stir the reaction mixture at 120°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by flash column chromatography.
Data Presentation
Table 1: Comparison of Conditions for the Methylation of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate[1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of O-methylated (%) | Yield of N-methylated (%) |
| 1 | NaH | DMF | 60 | 1 | 65 | 13 |
| 2 | NaH | DMF | 80 | 1 | 68 | 20 |
| 3 | K₂CO₃ | Acetone | 60 | 8 | 54 | 11 |
| 4 | K₂CO₃ | DMF | 80 | 3 | 61 | 18 |
| 5 | K₂CO₃ | DMSO | 80 | 3 | 64 | 22 |
Table 2: Yields for Monoselective N-methylation of Various Amides using PhMe₃NI[2]
| Substrate | Product | Yield (%) |
| 4-Bromobenzamide | N-Methyl-4-bromobenzamide | 91 |
| 2-Chlorobenzamide | N-Methyl-2-chlorobenzamide | 88 |
| 4-Nitrobenzamide | N-Methyl-4-nitrobenzamide | 85 |
| Hexanamide | N-Methylhexanamide | 67 |
| N-Acetylaniline | N-Methyl-N-phenylacetamide | 99 |
References
- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Ethyl-1-methylquinolin-4(1H)-one in Solution
Welcome to the technical support center for 2-Ethyl-1-methylquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over a short period. | Photodegradation: Exposure to ambient or UV light. Quinolone structures are known to be susceptible to photodegradation.[1][2] | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to light during experimental procedures. |
| Precipitate formation in aqueous solutions. | pH-dependent insolubility: The compound may have low solubility at certain pH values. | Determine the pKa of the compound and adjust the solution pH to a range where solubility is maximized. The use of co-solvents may also be considered. |
| Inconsistent results between experimental runs. | Oxidative degradation: Presence of dissolved oxygen or oxidizing agents in the solvent. | Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Avoid using solvents that may contain peroxide impurities. |
| Appearance of unknown peaks in HPLC analysis. | Hydrolytic degradation: The compound may be susceptible to hydrolysis, especially at acidic or alkaline pH. | Prepare solutions in buffered systems at a pH where the compound is most stable. Conduct a pH stability profile to identify the optimal pH range. |
| Gradual decrease in concentration at elevated temperatures. | Thermal degradation: The compound may not be stable at the storage or experimental temperature. | Store stock solutions and experimental samples at lower temperatures (e.g., 2-8°C or -20°C). Evaluate the thermal stability of the compound to determine appropriate handling temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the general behavior of quinolone derivatives, the primary degradation pathways are expected to be photodegradation, hydrolysis (pH-dependent), and oxidation.[1][2] Photodegradation can occur upon exposure to light, leading to the formation of various photoproducts, including potential dimers.[2] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of labile bonds. Oxidation may occur in the presence of oxygen or other oxidizing agents.
Q2: How can I monitor the degradation of my compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the most common and reliable way to monitor the degradation of your compound.[3] This method should be able to separate the parent compound from its degradation products. UV detection is typically suitable for quinolone derivatives. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to help identify the degradation products.[3]
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored protected from light, in a tightly sealed container to prevent solvent evaporation and exposure to oxygen.[2] Storage at reduced temperatures (refrigerated at 2-8°C or frozen at -20°C) is also recommended to slow down potential degradation reactions.[4] The optimal pH for storage should be determined through stability studies.
Q4: I have identified degradation products. What are the next steps?
A4: Once degradation products are detected, the next steps involve their identification and characterization. Techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structure elucidation.[5] Understanding the structure of the degradation products can provide insights into the degradation pathway and help in optimizing the formulation or storage conditions to prevent their formation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[6][7][8]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV/DAD or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, place a solution of the compound in a suitable solvent in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with the PDA detector to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Analyze the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve good resolution between the parent peak and all degradation product peaks.
-
Ensure that the parent peak is spectrally pure using the PDA detector.
-
Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 2-Ethyl-1-methylquinolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 2-Ethyl-1-methylquinolin-4(1H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and systematic solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | The compound may be too soluble in the chosen solvent, the solution may not be sufficiently supersaturated, or nucleation is inhibited.[1][2] | • Increase Concentration: Evaporate some of the solvent to increase the solute concentration.[1] • Cool the Solution: Lower the temperature of the solution further by placing it in an ice bath or refrigerator.[1] • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the compound.[1][3] • Use an Anti-Solvent: If the compound is highly soluble, adding a miscible "anti-solvent" in which the compound is insoluble can promote precipitation.[4] |
| Oiling Out | The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated, causing the solute to come out of solution as a liquid instead of a solid. | • Lower the Temperature: Ensure the solution is cooled slowly. • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point. • Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture and re-cool. |
| Rapid, Amorphous Precipitation | The solution is likely too supersaturated, leading to rapid, uncontrolled precipitation instead of ordered crystal growth.[5] | • Increase Solvent Volume: Re-dissolve the precipitate in a larger volume of hot solvent to reduce the saturation level.[5] • Slow Cooling: Insulate the flask to ensure a very slow cooling rate, allowing for the formation of well-ordered crystals.[3] |
| Low Crystal Yield | A significant portion of the compound may remain dissolved in the mother liquor due to using too much solvent or insufficient cooling.[5][6] | • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6] • Thorough Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath) before filtration. • Recover from Mother Liquor: Concentrate the filtrate and cool it again to obtain a second crop of crystals. |
| Colored Crystals (when the pure compound is white/colorless) | The presence of colored impurities that co-crystallize with the product. | • Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] • Perform a Second Recrystallization: A subsequent recrystallization can further purify the product. |
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the crystallization of this compound?
A1: An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[3][4][7] This temperature-dependent solubility is crucial for good recovery. It is recommended to perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures with water).
Q2: What is the general procedure for recrystallization?
A2: The basic steps for recrystallization are:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent.[6]
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration.[3]
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[6]
-
Dry the crystals to remove any residual solvent.[7]
Q3: My compound is very soluble in most common solvents. How can I crystallize it?
A3: For highly soluble compounds, consider using a solvent system. This typically involves dissolving the compound in a "good" solvent and then slowly adding a miscible "poor" solvent (an anti-solvent) until the solution becomes turbid, indicating the onset of precipitation.[4] Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals. Vapor diffusion is another effective technique where a volatile anti-solvent is allowed to slowly diffuse into the solution of the compound, gradually inducing crystallization.[8]
Q4: How can I improve the size and quality of my crystals?
A4: Crystal size and quality are often improved by slowing down the crystallization process.[9] Ensure the solution cools as slowly as possible by insulating the flask. Using a slightly larger volume of solvent than the minimum required can also promote the growth of larger, more well-defined crystals.[5] Minimizing vibrations and disturbances during the cooling phase is also important.[2]
Q5: What should I do if my crystals are very fine needles or plates?
A5: The morphology of crystals can sometimes be influenced by the solvent system. Experimenting with different solvents or solvent mixtures may lead to the formation of more block-like crystals.[9] The rate of cooling also plays a significant role; a slower cooling rate can sometimes favor the growth of larger, more equant crystals.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place approximately 10-20 mg of this compound into several separate small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Record the approximate volume of solvent required to dissolve the compound in both cold and hot conditions.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
A good solvent will dissolve the compound when hot but yield a good quantity of crystals upon cooling.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Observations Upon Cooling | Suitability Score (1-5) |
| e.g., Ethanol | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Toluene | ||||
| e.g., Acetone | ||||
| e.g., Water | ||||
| e.g., Ethanol/Water |
Protocol 2: Single Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to boiling while stirring.
-
Continue adding the hot solvent in small portions until the compound just dissolves.[6]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of decolorizing carbon, and then reheat to boiling for a few minutes.
-
If insoluble impurities or decolorizing carbon are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air dry.
Visualizations
Experimental Workflow for Crystallization Optimization
Caption: Workflow for optimizing crystallization conditions.
Troubleshooting Logic for No Crystal Formation
References
- 1. quora.com [quora.com]
- 2. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. unifr.ch [unifr.ch]
- 9. Advice for Crystallization [chem.uni-potsdam.de]
Technical Support Center: Overcoming Resistance to Quinolinone-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to quinolinone resistance in cancer cells. The following guides and FAQs are designed to address specific experimental challenges and provide detailed protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to quinolinone-based compounds?
A1: Resistance to quinolinone-based anticancer agents is a multifactorial process. The most commonly observed mechanisms include:
-
Target-Mediated Resistance: Mutations in the drug's primary targets, such as DNA topoisomerases (GyrA, ParC) or specific kinases, can alter the drug-binding site, reducing the compound's efficacy.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major cause of multidrug resistance (MDR).[3][4] For many quinolinones, key efflux pumps include P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the compound out of the cell, lowering its intracellular concentration.[3][5][6][7][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug. A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade, which promotes cell survival, proliferation, and inhibits apoptosis, thereby counteracting the drug's cytotoxic effects.[4][9][10][11]
-
Altered Drug Metabolism: Changes in the metabolic processes within the cancer cell can lead to the neutralization or inactivation of the quinolinone compound.[12]
Q2: How can I determine if my cancer cell line is resistant to a quinolinone compound?
A2: The primary method is to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically 3 to 10-fold or higher) in the IC50 value of a cell line compared to its parental, sensitive counterpart indicates the acquisition of resistance.[13] This is usually measured using cell viability assays like MTT, CCK-8, or SRB.[14][15][16] Further characterization can involve Western blotting to detect overexpression of efflux pumps (ABCG2, P-gp) or activation of survival pathways (e.g., increased phospho-Akt).[10]
Q3: What are the general strategies to overcome quinolinone resistance?
A3: Strategies often involve combination therapies or the development of novel compounds. Key approaches include:
-
Efflux Pump Inhibition: Co-administering the quinolinone compound with an inhibitor of ABC transporters (e.g., elacridar for ABCG2) can restore intracellular drug concentrations and reverse resistance.[7]
-
Targeting Bypass Pathways: Using a combination therapy that includes an inhibitor of a key survival pathway, such as a PI3K or Akt inhibitor, can re-sensitize resistant cells to the primary compound.[4][10]
-
Molecular Hybridization: Designing new quinolinone-based hybrid molecules (e.g., quinoline-chalcone hybrids) can create compounds with multiple mechanisms of action, higher potency, or the ability to evade existing resistance mechanisms.[9]
Troubleshooting Guides
Q: My quinolinone compound shows a significantly higher IC50 value in my experiments than what is reported in the literature. What could be the cause?
A: Several factors could contribute to this discrepancy:
-
Intrinsic Resistance: The specific cancer cell line you are using may have high baseline expression of efflux pumps like ABCG2, making it intrinsically less sensitive.
-
Experimental Conditions: The IC50 value is highly dependent on experimental parameters.[17] Differences in cell seeding density, the duration of drug incubation (24, 48, or 72 hours), or the specific viability assay used can all lead to different results.[18]
-
Compound Stability: Ensure your compound is fully dissolved and has not degraded during storage. Prepare fresh dilutions from a stock solution for each experiment.
Q: I am trying to generate a resistant cell line by continuous exposure, but the cells die before developing resistance. What should I do?
A: This is a common issue, often caused by excessive drug pressure.
-
Reduce Initial Concentration: Start by exposing the parental cells to a low concentration of the quinolinone compound, typically at or below the IC50 value (e.g., IC50/2).[12]
-
Gradual Dose Escalation: Once the cells have recovered and are proliferating steadily at the initial concentration, increase the dose in small increments. A 1.1 to 1.5-fold increase is recommended.[13] Rushing the dose escalation can cause widespread cell death.[19]
-
Allow Time for Recovery: Ensure cells reach 70-80% confluency before each subsequent passage or dose increase.[12][14] This process is lengthy and can take several months.[20]
Q: How can I experimentally confirm that ABCG2-mediated efflux is the cause of resistance in my cell line?
A: You can perform a chemosensitivity assay with and without a specific inhibitor.
-
Select an Inhibitor: Use a known ABCG2 inhibitor, such as Ko143 or elacridar.
-
Run Parallel IC50 Assays: Determine the IC50 of your quinolinone compound on both the parental (sensitive) and resistant cell lines. In parallel, run the same IC50 experiments but co-administer a fixed, non-toxic concentration of the ABCG2 inhibitor.
-
Analyze Results: If efflux is the primary mechanism, you will observe a significant drop (reversal) in the IC50 value in the resistant cell line in the presence of the inhibitor, while the IC50 of the parental line will be minimally affected.
Q: My resistant cell line does not overexpress common efflux pumps. What other mechanism should I investigate?
A: If efflux is ruled out, investigate the activation of survival signaling pathways. The PI3K/Akt pathway is a common culprit in chemoresistance.[10][11]
-
Check for Pathway Activation: Use Western blotting to compare the levels of phosphorylated Akt (p-Akt) and total Akt between your parental and resistant cell lines. A higher ratio of p-Akt to total Akt in the resistant line indicates pathway activation.
-
Use a Pathway Inhibitor: To confirm the pathway's role, treat the resistant cells with a combination of your quinolinone compound and a specific PI3K or Akt inhibitor. A synergistic effect or a reduction in the quinolinone's IC50 would support this hypothesis.[10]
Visualizations: Pathways and Workflows
Quantitative Data Summary
Table 1: Example IC50 Data for a Quinolinone Compound (Q-Cpd 1) in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Fold |
| Parental (Sensitive) | Q-Cpd 1 | 1.2 | - |
| Parental (Sensitive) | Q-Cpd 1 + ABCG2 Inhibitor | 1.1 | - |
| Resistant Subline | Q-Cpd 1 | 24.0 | 20.0 |
| Resistant Subline | Q-Cpd 1 + ABCG2 Inhibitor | 2.5 | 2.1 |
Data are hypothetical and for illustrative purposes. The ABCG2 inhibitor is used at a fixed, non-toxic concentration.
Table 2: Anticancer Activity of Quinoline-Chalcone Hybrids Against Various Cell Lines [9]
| Compound | A549 (Lung) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | Caco-2 (Colon) IC50 (µM) |
| Hybrid 39 | 1.91 | 5.29 | Not Reported |
| Hybrid 40 | Not Reported | Not Reported | Not Reported |
| Hybrid 63 | Not Reported | Not Reported | 5.0 |
| Hybrid 64 | Not Reported | Not Reported | 2.5 |
| Doxorubicin (Control) | Not Reported | Not Reported | Not Reported |
IC50 values represent the concentration required to inhibit 50% of cell growth. Data extracted from literature to illustrate compound-specific activity.[9]
Experimental Protocols
Protocol 1: Generation of a Quinolinone-Resistant Cancer Cell Line [12][13][14]
This protocol describes the continuous drug exposure method to select for a resistant cell population.
-
Initial Sensitivity Assessment: Determine the baseline IC50 of the quinolinone compound for the parental cancer cell line using a standard cell viability assay (see Protocol 2).
-
Initiate Low-Dose Exposure: Seed the parental cells and culture them in media containing the quinolinone compound at a concentration of half their determined IC50 (IC50/2).
-
Culture and Passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 80% confluence, passage them as you would normally, always maintaining the same drug concentration in the fresh medium.[12]
-
Monitor Recovery: Initially, cell growth may be slow. Continue culturing at this concentration until the growth rate stabilizes and resembles that of the untreated parental line. This may take several weeks.
-
Gradual Dose Escalation: Once the cells are stably growing, increase the drug concentration by a factor of 1.2 to 1.5.[13]
-
Repeat and Select: Repeat steps 3-5, allowing the cells to adapt to each new concentration before escalating the dose further. This is a long-term process that can take over 6 months.
-
Cryopreservation: At each stable concentration step, it is highly recommended to freeze down vials of cells as backups.[12]
-
Validation: Once cells are stably proliferating at a significantly higher concentration (e.g., >10x the initial IC50), confirm the degree of resistance by performing an IC50 assay and comparing it to the parental line.
Protocol 2: Determination of IC50 using MTT Assay [15]
This protocol outlines a general method for determining the IC50 value of a compound.
-
Cell Seeding: Harvest logarithmically growing cells and count them. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the quinolinone compound in culture medium. A typical range might span from 0.01 µM to 100 µM.
-
Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the 2x drug dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO diluted in medium) and "medium only" (blank) wells. Typically, each concentration is done in triplicate.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of ~630 nm if desired).
-
Calculate IC50: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) curve fit to determine the IC50 value.
References
- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCG2: determining its relevance in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Culture Academy [procellsystem.com]
- 20. researchgate.net [researchgate.net]
minimizing off-target effects of 2-Ethyl-1-methylquinolin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and identifying the off-target effects of 2-Ethyl-1-methylquinolin-4(1H)-one. The quinolinone scaffold, while a valuable starting point for drug discovery, is known for potential interactions with multiple biological targets. This guide offers strategies to de-risk findings and ensure data specificity.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the inhibition of our primary target. How can we determine if this is an off-target effect?
A1: Unexplained phenotypic results are a common indicator of off-target activity. The first step is to perform a dose-response experiment and compare the EC50 from your cellular assay with the biochemical IC50 for your primary target. A significant discrepancy (e.g., >10-fold) may suggest that the compound is acting through a different mechanism in the cellular context. It is also crucial to use a structurally distinct control compound that inhibits the same primary target. If the control compound does not produce the same phenotype, it strongly implicates an off-target effect of this compound.
Q2: What are the most common off-target families for quinolinone-based compounds?
A2: The quinolinone core structure is present in compounds that can interact with a range of protein families. Broad screening panels have shown that quinolinone derivatives may exhibit activity at G-protein coupled receptors (GPCRs), various kinases, and ion channels. Therefore, initial off-target profiling should ideally include commercially available screening panels that assess for activity against these common target families.
Q3: How can we reduce off-target effects in our cellular experiments without chemical modification of the compound?
A3: The most straightforward approach is to optimize the concentration of this compound. Use the lowest concentration that yields a significant on-target effect. We recommend performing a detailed dose-response curve to identify the optimal concentration window. Additionally, reducing the incubation time can sometimes minimize off-target effects, as they may require longer exposure or downstream signaling events to manifest.
Q4: Can we predict potential off-target effects before running expensive screening panels?
A4: In silico methods can provide predictive insights into potential off-target interactions. Computational approaches such as ligand-based similarity searching (comparing your compound to known promiscuous compounds) and receptor-based molecular docking against a library of common off-target proteins can help prioritize which experimental screens to perform. These predictive models are a cost-effective first step to building an off-target profile.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
This guide provides a systematic workflow to determine if an observed cellular response is a direct result of modulating the intended target.
Experimental Protocol: Target Validation with Orthogonal Methods
-
Chemical Rescue/Competition:
-
Treat cells with this compound at a concentration that produces the phenotype (e.g., 1x to 3x EC50).
-
In a parallel experiment, co-incubate the cells with your compound and a saturating concentration of the natural ligand or substrate of the intended target.
-
If the phenotype is reversed or diminished in the presence of the natural ligand, it provides evidence for on-target engagement.
-
-
Target Knockdown/Knockout:
-
Utilize siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein in your cell model.
-
Confirm target knockdown/knockout via Western blot or qPCR.
-
Treat the modified cells and a control cell line (e.g., expressing a non-targeting guide RNA) with this compound.
-
Interpretation: If the compound fails to elicit the phenotype in the target-depleted cells, the effect is likely on-target. If the phenotype persists, it is likely off-target.
-
DOT Script for Troubleshooting Workflow
Caption: Workflow for distinguishing on-target from off-target effects.
Guide 2: Characterizing Off-Target Profile with Kinase Screening
If off-target effects are suspected, a broad kinase screen is a valuable next step due to the prevalence of quinolinone scaffolds in kinase inhibitors.
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Concentration: Select a screening concentration. A common choice is 1 µM or 10 µM to identify potent off-target interactions.
-
Panel Selection: Submit the compound to a commercial service provider for screening against a large panel of kinases (e.g., >400 kinases). The assay typically measures the percent inhibition of kinase activity at the chosen concentration.
-
Data Analysis: Identify any kinases that are inhibited by more than a pre-defined threshold (e.g., >50% or >75% inhibition).
-
Follow-up: For significant hits, perform full IC50 determination assays to quantify the potency of the off-target interaction.
Data Presentation: Hypothetical Kinase Screening Results
The table below presents sample data from a kinase screening panel for this compound, screened at 1 µM.
| Target | % Inhibition @ 1 µM | Follow-up IC50 (nM) | Notes |
| On-Target: Kinase A | 98% | 50 | Potent on-target activity |
| Off-Target: Kinase B | 85% | 250 | 5-fold selectivity vs. on-target |
| Off-Target: Kinase C | 65% | 1,200 | >20-fold selectivity vs. on-target |
| Off-Target: Kinase D | 12% | >10,000 | Not a significant off-target hit |
DOT Script for a Hypothetical Signaling Pathway
Caption: On-target vs. off-target pathway engagement.
Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-1-methylquinolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Ethyl-1-methylquinolin-4(1H)-one, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound, which is typically achieved via a Conrad-Limpach-type reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Condensation Intermediate | Incomplete reaction between N-methylaniline and ethyl 3-oxopentanoate. | - Ensure anhydrous conditions as moisture can hydrolyze the ketoester. - Use a slight excess (1.1-1.2 equivalents) of N-methylaniline to drive the reaction to completion. - Consider the use of a mild acidic catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) to facilitate imine formation. |
| Formation of Side Products During Condensation | Self-condensation of ethyl 3-oxopentanoate. | - Maintain a controlled reaction temperature, typically between 80-100°C. - Add the ethyl 3-oxopentanoate to the heated N-methylaniline solution gradually to maintain a low concentration of the ketoester. |
| Poor Yield During Cyclization | The cyclization temperature is not optimal. | - The thermal cyclization of the intermediate enamine requires high temperatures, often in the range of 250-280°C.[1][2][3] - The use of a high-boiling, inert solvent such as Dowtherm A or mineral oil is crucial for achieving high yields in the cyclization step.[1] |
| Product Discoloration (Darkening) | Thermal decomposition at high temperatures. | - Minimize the time the reaction mixture is held at the maximum temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation and Purification | The product may precipitate with impurities from the high-boiling solvent. | - Allow the reaction mixture to cool sufficiently before attempting filtration. - Wash the crude product with a non-polar solvent (e.g., hexane or heptane) to remove residual high-boiling solvent. - Recrystallization from a suitable solvent such as ethanol, isopropanol, or toluene is often necessary to achieve high purity. |
| Inconsistent Results on a Larger Scale | Inefficient heat transfer in larger reactors. | - Ensure adequate agitation to maintain uniform temperature throughout the reactor. - Use a jacketed reactor with a reliable temperature control system. - Consider a slower heating rate to avoid localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and scalable route is the Conrad-Limpach synthesis.[2][4] This involves two main steps:
-
Condensation: Reaction of N-methylaniline with ethyl 3-oxopentanoate (ethyl propionylacetate) to form the enamine intermediate, ethyl 3-(methylamino)pent-2-enoate.
-
Thermal Cyclization: Heating the enamine intermediate at high temperatures to induce cyclization and eliminate ethanol, yielding the final product.
Q2: What are the critical parameters to control during the scale-up of the cyclization step?
A2: Temperature control is the most critical parameter. The reaction requires a high temperature (typically 250-280°C) to proceed efficiently.[1][2][3] The choice of a suitable high-boiling, inert solvent is also crucial for effective heat transfer and to achieve high yields.[1] Inadequate temperature control can lead to low yields or product decomposition.
Q3: How can the formation of the isomeric 4-ethyl-1-methylquinolin-2(1H)-one be avoided?
A3: The regioselectivity of the initial condensation is key. The Conrad-Limpach reaction, which favors the formation of the 4-quinolone, is kinetically controlled and occurs at lower temperatures (around 100-140°C). The competing Knorr synthesis, which would lead to the 2-quinolone isomer, is thermodynamically favored at higher initial condensation temperatures. Therefore, maintaining a controlled temperature during the formation of the enamine intermediate is crucial.
Q4: What are the recommended solvents for the high-temperature cyclization step?
A4: High-boiling, thermally stable, and inert solvents are required. Commonly used solvents include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), mineral oil, or other high-boiling aromatic hydrocarbons.[1] These solvents ensure a uniform high temperature can be maintained safely.
Q5: What purification methods are suitable for large-scale production?
A5: For large-scale purification, the following steps are recommended:
-
Filtration: After cooling the reaction mixture, the crude product often precipitates and can be collected by filtration.
-
Solvent Washing: The filter cake should be washed with a non-polar solvent like hexane or heptane to remove the high-boiling reaction solvent.
-
Recrystallization: The crude product should be recrystallized from a suitable solvent such as ethanol, isopropanol, or toluene to remove impurities.
-
Drying: The purified product should be dried under vacuum at an appropriate temperature.
Experimental Protocols
Synthesis of Ethyl 3-(methylamino)pent-2-enoate (Intermediate)
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge N-methylaniline (1.0 equivalent).
-
Under an inert atmosphere (nitrogen), begin stirring and heat the N-methylaniline to 90-100°C.
-
Slowly add ethyl 3-oxopentanoate (1.05 equivalents) to the vessel over 1-2 hours, maintaining the temperature below 110°C.
-
After the addition is complete, continue to stir the mixture at 100-110°C for an additional 2-3 hours.
-
The water formed during the reaction can be removed by azeotropic distillation if the reaction is performed in a suitable solvent like toluene.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Once the reaction is complete, the crude intermediate can be used directly in the next step or purified by vacuum distillation.
Thermal Cyclization to this compound
-
Charge a high-temperature reactor with a high-boiling solvent such as Dowtherm A.
-
Heat the solvent to 250-260°C under an inert atmosphere with vigorous stirring.
-
Slowly add the crude ethyl 3-(methylamino)pent-2-enoate from the previous step to the hot solvent. The addition rate should be controlled to maintain the reaction temperature.
-
Ethanol will distill off as the reaction proceeds.
-
After the addition is complete, maintain the reaction mixture at 250-260°C for 1-2 hours until the reaction is complete (monitored by HPLC or TLC).
-
Cool the reaction mixture to below 100°C.
-
The product will precipitate upon cooling. Collect the solid by filtration.
-
Wash the filter cake with a low-boiling hydrocarbon solvent (e.g., hexane) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 2-Ethyl-1-methylquinolin-4(1H)-one and Structurally Related Quinolinone Analogs
In the landscape of anticancer drug discovery, quinolinone scaffolds have emerged as a promising class of compounds due to their diverse biological activities. This guide provides a comparative analysis of the cytotoxic profiles of 2-Ethyl-1-methylquinolin-4(1H)-one and its structural analogs, with a focus on their efficacy against various cancer cell lines. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel therapeutic agents.
While specific cytotoxic data for this compound is not extensively available in the reviewed literature, a closely related analog, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one , has been studied, providing a valuable benchmark for comparison. This analog and others with varied substitutions on the quinolinone core demonstrate a range of cytotoxic potencies, underscoring the critical role of structural modifications in determining anticancer activity.
Comparative Cytotoxicity of Quinolinone Analogs
The cytotoxic activity of various quinolinone derivatives, as measured by their half-maximal inhibitory concentration (IC50), is summarized in the tables below. These values represent the concentration of the compound required to inhibit the metabolic activity of the cancer cells by 50% and are a key indicator of cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 (Breast) | 2.8 ± 0.2 |
| HL-60 (Leukemia) | 1.1 ± 0.1 | |
| Carboplatin (Reference Compound) | MCF-7 (Breast) | 18.2 ± 1.5 |
| HL-60 (Leukemia) | 4.5 ± 0.4 |
| Compound | Cancer Cell Line | IC50 (µM)[2] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | 10.11 ± 0.54 |
| A549 (Lung) | 11.33 ± 0.67 | |
| 5-Fluorouracil (5-FU) (Reference) | HCT-116 (Colon) | 4.89 ± 0.11 |
| Etoposide (ETP) (Reference) | A549 (Lung) | 1.55 ± 0.08 |
| Compound | Cancer Cell Line | IC50 (µM)[3] |
| 2-Styryl-8-hydroxy-quinoline analog (S3A) | HeLa (Cervical) | 2.52 |
| 2-Styryl-8-nitro-quinoline analog (S3B) | HeLa (Cervical) | 2.897 |
| Compound | Cancer Cell Line | IC50 (µM)[4] |
| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivative (8g) | MCF-7 (Breast) | 1.2 ± 0.2 |
| Panc-1 (Pancreatic) | 1.4 ± 0.2 |
Structure-Activity Relationship Insights
The data reveals that modifications to the quinolinone core significantly influence cytotoxic activity. For instance, the introduction of a methylidene group at the 3-position and a phenylsulfonyl group at the 1-position in 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one results in potent cytotoxicity against both MCF-7 and HL-60 cell lines, with IC50 values in the low micromolar range.[1] This compound was found to be over 5-fold more cytotoxic to HL-60 cells than to normal HUVEC cells, indicating a degree of selectivity towards cancer cells.[1]
In another study, tetrahydroquinolinone derivatives also demonstrated notable cytotoxicity. Specifically, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one exhibited potent activity against colon and lung cancer cell lines.[2] Furthermore, the nature of the substituent at the 8-position of the quinoline ring plays a crucial role, with hydroxylated analogs of 2-styryl-quinolines showing better cytotoxicity than their nitro counterparts.[3] The presence of an electron-withdrawing group, such as bromine, on the styryl ring further enhances this activity.[3] The combination of a quinolone scaffold with a triazole moiety has also yielded compounds with significant anti-proliferative effects, as seen with the derivative 8g , which showed potent activity against breast and pancreatic cancer cells.[4]
Experimental Protocols
The evaluation of the cytotoxic activity of these quinolinone analogs predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The quinolinone analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for a specified incubation period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
The cytotoxic effects of quinolinone derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Several signaling pathways have been implicated in these processes.
Quinoline derivatives have been shown to exert their cytotoxic activity by inhibiting key signaling pathways such as the PI3K-PKB and mitogen-activated protein kinase (MAPK) pathways.[5] For instance, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was found to induce DNA damage and apoptosis in HL-60 cells.[1] Similarly, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one was observed to cause cell cycle arrest at the G2/M phase, leading to apoptosis through both intrinsic and extrinsic pathways.[2] Another quinolinone derivative, 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) , induced G2/M arrest by down-regulating cyclin B1 and cdk1, and promoted apoptosis by decreasing Bcl-2 and increasing p53 and Bax protein levels.[6]
Caption: General workflow for assessing the cytotoxicity of quinolinone analogs using the MTT assay.
Caption: Simplified diagram of the MAPK signaling pathway and a potential point of inhibition by quinolinone analogs.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Properties of a Novel Quinolinone Derivative and the Conventional Chemotherapeutic Agent Cisplatin
For Immediate Release
In the ongoing quest for more effective and targeted cancer therapies, researchers are increasingly investigating novel chemical entities with the potential to overcome the limitations of current treatments. This guide provides a detailed comparison of the in vitro anticancer activity of 2-Ethyl-1-methylquinolin-4(1H)-one and the widely used chemotherapeutic drug, cisplatin . Due to the limited availability of specific data for this compound, this comparison utilizes data for a structurally similar quinolinone derivative, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one , to provide valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This report presents a head-to-head comparison of the cytotoxic effects of a representative quinolinone derivative and cisplatin against human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines. While both compounds exhibit anticancer activity, the quinolinone derivative demonstrates potent cytotoxicity, particularly against the HL-60 cell line. This guide delves into the quantitative efficacy, underlying mechanisms of action, and detailed experimental protocols to offer a comprehensive resource for the scientific community.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one and cisplatin in two distinct cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 | 4.1 ± 0.3 |
| HL-60 | 1.5 ± 0.2 | |
| Cisplatin | MCF-7 | ~0.65 - 25 |
| HL-60 | ~0.74 |
Note: The IC50 values for cisplatin can vary significantly between studies due to differing experimental conditions.
Mechanisms of Anticancer Activity
Both the quinolinone derivative and cisplatin exert their anticancer effects through the induction of programmed cell death (apoptosis) and interference with the cell cycle. However, their primary molecular targets and signaling pathways differ.
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one
Quinolinone derivatives represent a class of compounds known to induce cancer cell death through various mechanisms, including the induction of DNA damage and subsequent apoptosis. Studies on similar quinolinone compounds suggest that they can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating. The cytotoxic activity of 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one is attributed to its ability to induce DNA damage, which in turn triggers the apoptotic cascade within cancer cells.
Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that primarily functions by forming covalent adducts with DNA. This interaction distorts the DNA structure, leading to the inhibition of DNA replication and transcription. The resulting DNA damage activates cellular stress responses, culminating in cell cycle arrest and apoptosis. The apoptotic signaling cascade initiated by cisplatin-induced DNA damage is a key component of its anticancer efficacy.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the quinolinone derivative and the established pathway for cisplatin, leading to apoptosis.
Proposed apoptotic pathway for the quinolinone derivative.
Established apoptotic pathway for cisplatin.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound or cisplatin.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Workflow:
Workflow for the Annexin V-FITC apoptosis assay.
Detailed Steps:
-
Cell Treatment: Cells are treated with the compound of interest for a specified time.
-
Harvesting: Both adherent and suspension cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and a viability stain such as Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered to be in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow:
Workflow for cell cycle analysis by flow cytometry.
Detailed Steps:
-
Cell Treatment: Cells are exposed to the test compound for a defined period.
-
Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structure.
-
RNase Treatment: The fixed cells are treated with RNase to ensure that the fluorescent dye only binds to DNA.
-
DNA Staining: A DNA-intercalating dye, such as Propidium Iodide (PI), is added to stain the cellular DNA.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured by a flow cytometer.
-
Data Analysis: The resulting data is used to generate a histogram where the x-axis represents DNA content and the y-axis represents the number of cells. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This comparative guide highlights the potent anticancer activity of a novel quinolinone derivative, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, offering a promising avenue for further investigation in the development of new cancer therapeutics. While cisplatin remains a cornerstone of chemotherapy, the significant cytotoxicity of the quinolinone compound, particularly against leukemia cells, underscores the potential of this chemical scaffold. The provided data and experimental protocols serve as a valuable resource for researchers dedicated to advancing the field of oncology. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
Unveiling the Structure-Activity Relationship of 2-Alkyl-1-methylquinolin-4(1H)-one Derivatives and Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a chemical compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-alkyl-1-methylquinolin-4(1H)-one derivatives and structurally related analogs, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on a systematic series of 2-Ethyl-1-methylquinolin-4(1H)-one derivatives are limited in the public domain, this guide synthesizes available data from closely related quinolinone scaffolds to elucidate key structural determinants of cytotoxicity.
The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The substituents on this heterocyclic system play a critical role in modulating the potency and selectivity of these compounds. For anticancer activity, it has been observed that the presence of a carbonyl group at the 4-position and a substituent on the nitrogen atom at position 1 are crucial for overall potency.[1] Furthermore, studies have suggested that alkyl groups at the 2-position are more favorable for antineoplastic activity compared to aryl groups.[1]
Comparative Cytotoxicity Data
To illustrate the impact of structural modifications on cytotoxic activity, the following table summarizes data for a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which, despite the differences in the core structure (dihydro, N-sulfonyl, and C3-methylidene), provide valuable insights into the role of the substituent at the 2-position. All compounds in this series demonstrated significant cytotoxic effects, particularly against the HL-60 human leukemia cell line.[1]
| Compound ID | R (Substituent at C2) | IC₅₀ (µM) vs. HL-60[1] | IC₅₀ (µM) vs. MCF-7[1] |
| 5a | -CH₃ | 1.0 ± 0.1 | 4.9 ± 0.3 |
| 5b | -CH₂CH₃ | 0.8 ± 0.1 | 3.8 ± 0.2 |
| 5c | -CH₂CH₂CH₃ | 1.2 ± 0.1 | 5.5 ± 0.4 |
| 5d | -CH(CH₃)₂ | 1.5 ± 0.2 | 6.8 ± 0.5 |
| 5e | -C₆H₅ | 2.5 ± 0.2 | 8.2 ± 0.6 |
| 5f | -C₆H₄-4-F | 2.8 ± 0.3 | 9.1 ± 0.7 |
| Carboplatin | (Reference Drug) | 18.2 ± 1.5 | 25.6 ± 2.1 |
Data is presented as mean ± standard deviation.
From this series, it is evident that short alkyl substituents at the 2-position, particularly methyl and ethyl groups, result in higher cytotoxic potency against the tested cancer cell lines compared to bulkier alkyl or aryl groups.[1] Notably, the 2-ethyl derivative (5b ) exhibited the most potent activity against the HL-60 cell line.[1]
Experimental Protocols
A detailed understanding of the methodologies used to generate the activity data is crucial for the interpretation and replication of the findings.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
-
Cell Culture: Human cancer cell lines (e.g., HL-60 and MCF-7) and normal human umbilical vein endothelial cells (HUVEC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then diluted with the culture medium to the desired final concentrations.
-
Cell Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with various concentrations of the test compounds or a reference drug (e.g., Carboplatin) and incubated for 48 hours.
-
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer.
-
Data Analysis: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Visualizing Structure-Activity Relationships
To provide a clearer understanding of the key structural features influencing the anticancer activity of quinolin-4-one derivatives, the following diagram illustrates the general SAR principles.
Caption: Key structural features of quinolin-4-ones influencing anticancer activity.
This guide highlights the foundational SAR principles for 2-alkyl-1-methylquinolin-4(1H)-one derivatives and their analogs. The presented data, although from a closely related series, underscores the importance of the C2-alkyl substituent in dictating cytotoxic potency. Further targeted synthesis and biological evaluation of a focused library of this compound derivatives are warranted to delineate a more precise SAR and unlock the full therapeutic potential of this promising scaffold.
References
Unveiling the Anticancer Potential of 2-Ethyl-1-methylquinolin-4(1H)-one: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the anticancer mechanism of 2-Ethyl-1-methylquinolin-4(1H)-one, benchmarked against established and emerging anticancer agents. This report synthesizes available data on quinolinone derivatives to project the therapeutic profile of this specific compound, highlighting its potential role in oncology.
Executive Summary
While direct experimental data on this compound is limited, this guide extrapolates its potential anticancer mechanism from structurally similar quinolinone and quinazolinone derivatives. The available evidence suggests that quinolinone-based compounds exert their anticancer effects primarily through the induction of apoptosis and cell cycle arrest, with modulation of key signaling pathways such as the MAPK pathway. This report provides a comparative analysis of these mechanisms with other anticancer agents, detailed experimental protocols for validation, and visual representations of the underlying molecular interactions.
Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | Low µM range | Carboplatin | Low µM range[1] |
| 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 | Low µM range | Carboplatin | Low µM range[1] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 | Potent cytotoxicity | Doxorubicin | - |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 | Potent cytotoxicity | Staurosporine | - |
| 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative (105) | - | - | - | - |
| Quinazolinone derivative (106) | - | Cdk4 IC50: 0.47 µM; Microtubule IC50: 0.6 µM | - | - |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
The primary anticancer mechanisms attributed to quinolinone derivatives involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).
Induction of Apoptosis
Studies on quinolinone analogs indicate the activation of both intrinsic and extrinsic apoptotic pathways[2]. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation. For example, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one was found to induce apoptosis in the myeloid leukemia HL-60 cell line[2].
Cell Cycle Arrest
Several quinolinone and quinazolinone derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase[2][3][4]. This prevents cancer cells from dividing and proliferating. For instance, a novel 4(1H)-quinolone derivative was reported to induce G2/M phase arrest in HepG2 cells through a p53-dependent pathway[4].
Signaling Pathways
The anticancer effects of quinolinone derivatives are mediated through the modulation of specific signaling pathways.
MAPK Pathway
Down-regulation of the MAPK pathway has been implicated in the cytotoxic activity of some quinolinone derivatives, such as 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one in HL-60 cells[2].
Microtubule Polymerization
Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been found to inhibit microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis[5].
Experimental Protocols
To validate the anticancer mechanism of this compound, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells.
Methodology:
-
Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells.
Methodology:
-
Treat cancer cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compound on cell cycle distribution.
Methodology:
-
Treat cancer cells with the compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The collective evidence from related quinolinone and quinazolinone structures strongly suggests that this compound possesses significant anticancer potential. Its probable mechanism of action involves the induction of apoptosis and cell cycle arrest, likely through the modulation of critical signaling pathways such as the MAPK pathway and inhibition of microtubule dynamics.
Future research should focus on validating these hypothesized mechanisms through rigorous in vitro and in vivo studies. Direct experimental evaluation of this compound is imperative to ascertain its specific cytotoxic profile, identify its precise molecular targets, and explore its therapeutic efficacy in preclinical cancer models. Such investigations will be crucial in determining its potential as a novel anticancer agent.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Quinolinone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, achieving selectivity across the highly conserved ATP-binding sites of the human kinome remains a significant challenge. This guide provides a comparative analysis of the cross-reactivity of a representative 4-quinolinone-based compound, serving as a surrogate for emerging quinolinone inhibitors like 2-Ethyl-1-methylquinolin-4(1H)-one for which public data is not yet available. By examining the kinome-wide binding profile of a structurally related analog, researchers can gain valuable insights into potential on- and off-target effects, guiding hit-to-lead optimization and target validation efforts.
Performance Comparison: Kinome-Wide Selectivity
To illustrate the typical cross-reactivity profile of a 4-quinolinone scaffold, we present kinome scan data for GW577382 , a 4-anilinoquinoline derivative. This compound serves as a valuable proxy due to its shared quinoline core and the availability of comprehensive screening data. The following table summarizes the binding affinities of GW577382 against a panel of human kinases, highlighting its primary targets and significant off-target interactions.
| Target Kinase | Dissociation Constant (Kd) in µM | Kinase Family | Comments |
| GAK | < 1 | Other | Primary Target |
| RIPK2 | < 1 | Other | Significant Off-Target |
| ADCK3 | < 1 | Other | Significant Off-Target |
| NLK | < 1 | CMGC | Significant Off-Target |
| Numerous other kinases | > 10 | Various | Negligible Binding |
| Data is illustrative and based on publicly available information for GW577382 to represent a typical 4-quinolinone profile.[1] |
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is crucial for understanding a compound's therapeutic potential and potential for toxicity. Two widely adopted, high-throughput methods for kinome-wide profiling are the KINOMEscan™ competition binding assay and chemoproteomics-based approaches.
KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding affinity of a test compound to a large panel of kinases.
-
Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase active site.[2]
-
Procedure:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.[2]
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase that does not bind to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).[2]
-
The dissociation constant (Kd) is determined by running the assay with a range of test compound concentrations.[3]
-
Chemoproteomics using Kinobeads
This approach identifies kinase targets by affinity purification from cell lysates followed by quantitative mass spectrometry.[4][5]
-
Assay Principle: A mixture of non-selective kinase inhibitors is immobilized on beads (kinobeads) to capture a broad range of kinases from a cell lysate.[4][6] The test compound is then used to compete for binding to the captured kinases.
-
Procedure:
-
Cell lysates are prepared to ensure kinases are in their native conformation.[7]
-
The lysate is incubated with the test compound at various concentrations.[4]
-
The mixture is then passed over the kinobeads, which capture kinases not bound to the test compound.[4]
-
The captured proteins are eluted, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
A dose-response curve is generated for each identified kinase to determine its binding affinity to the test compound.[5]
-
Visualizing Kinase Inhibition and Cellular Pathways
To provide a clearer understanding of the experimental process and the biological context of kinase inhibition, the following diagrams illustrate a typical kinase inhibitor screening workflow and a simplified signaling pathway that could be affected by off-target binding.
Caption: Workflow for Kinase Inhibitor Profiling.
Caption: Hypothetical Signaling Pathway Interactions.
References
- 1. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
In Vivo Efficacy of 2-Ethyl-1-methylquinolin-4(1H)-one Compared to Standard Chemotherapy: A Review of Available Preclinical Data
A comprehensive search of scientific literature reveals a notable absence of in vivo efficacy studies for the specific compound 2-Ethyl-1-methylquinolin-4(1H)-one, particularly those offering a direct comparison with standard chemotherapeutic agents. While the broader class of quinolinone derivatives has attracted interest for its therapeutic potential, including anticancer properties, specific preclinical data for this particular analog remains unpublished in the available scientific domain.
The quinolinone scaffold is a recognized pharmacophore present in numerous biologically active compounds. Researchers have synthesized and evaluated a variety of quinolinone derivatives for their potential as therapeutic agents against a range of diseases, including cancer. In vitro studies on various cancer cell lines have suggested that some quinolinone analogs may possess cytotoxic and anti-proliferative effects. For instance, a study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which includes a 2-ethyl substituted analog, has demonstrated cytotoxic activity against MCF-7 and HL-60 cancer cell lines in laboratory settings[1]. However, these findings are preliminary and do not extend to in vivo models, which are crucial for assessing the systemic efficacy and safety of a potential drug.
The development of a new anticancer agent involves a rigorous preclinical evaluation process, a key component of which is the assessment of its efficacy in animal models of cancer. Such studies are essential to understand the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential before it can be considered for clinical trials in humans. Furthermore, comparative studies against established standard-of-care chemotherapies are critical to determine if a new agent offers any advantage in terms of efficacy, toxicity, or both.
Unfortunately, for this compound, this crucial in vivo comparative data is not available in the public research domain. The absence of such studies means that key aspects of its potential therapeutic profile, such as its ability to reduce tumor volume, its impact on survival rates in animal models, and its safety profile relative to existing drugs, remain unknown.
General Landscape of Quinolone Derivatives in Cancer Research
While specific data on this compound is lacking, the broader family of quinolones has been investigated for anticancer activity. Various derivatives have been synthesized and tested, with some showing promise in initial laboratory screenings[2][3][4]. The proposed mechanisms of action for some of these compounds include the inhibition of DNA topoisomerase, induction of apoptosis, and cell cycle arrest[5]. It is important to underscore that these findings are not directly transferable to this compound, as minor structural modifications can lead to significant changes in biological activity.
Conclusion
Due to the lack of available in vivo efficacy data comparing this compound to standard chemotherapy, it is not possible to provide a detailed comparison guide as requested. The core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways and workflows cannot be fulfilled for this specific compound. Further research, including comprehensive preclinical in vivo studies, is necessary to determine the therapeutic potential of this compound as an anticancer agent and to understand how it compares to existing treatment options. Researchers and drug development professionals interested in this compound would need to conduct these foundational studies to move forward.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Ethyl-1-methylquinolin-4(1H)-one Against Known Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of 2-Ethyl-1-methylquinolin-4(1H)-one as a topoisomerase inhibitor against well-established clinical agents. Due to the novelty of this compound, this document outlines a proposed benchmarking study, presenting established experimental protocols and comparative data from known topoisomerase inhibitors, Camptothecin (Topoisomerase I inhibitor) and Etoposide (Topoisomerase II inhibitor).
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[1] These enzymes are critical for cell proliferation, making them prime targets for anticancer therapies.[2] Topoisomerase inhibitors are broadly classified into two categories: Topoisomerase I inhibitors, which induce single-strand DNA breaks, and Topoisomerase II inhibitors, which cause double-strand DNA breaks.[1] Their mechanism of action typically involves the stabilization of the transient DNA-topoisomerase cleavage complex, leading to replication fork collapse and apoptosis.[3][4]
Quinoline derivatives have shown a wide range of biological activities, including anticancer properties.[5][6] The subject of this guide, this compound, belongs to this chemical class and warrants investigation for its potential as a novel topoisomerase inhibitor.
Comparative Efficacy of Known Topoisomerase Inhibitors
To establish a benchmark for the evaluation of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of Camptothecin and Etoposide against various human cancer cell lines.
| Topoisomerase I Inhibitor | Cancer Cell Line | IC50 (µM) |
| Camptothecin | HT29 (Colon) | 0.037 - 0.048[7] |
| LOX (Melanoma) | 0.037 - 0.048[7] | |
| SKOV3 (Ovarian) | 0.037 - 0.048[7] | |
| MDA-MB-157 (Breast) | 0.007[8] | |
| GI 101A (Breast) | 0.150[8] | |
| MDA-MB-231 (Breast) | 0.250[8] | |
| MCF7 (Breast) | 0.089[9][10] | |
| HCT-116 (Colon) | Not specified | |
| Topotecan (Camptothecin analog) | Ovarian Cancer Cells | Not specified |
| Small-Cell Lung Cancer Cells | Not specified |
| Topoisomerase II Inhibitor | Cancer Cell Line | IC50 (µM) |
| Etoposide | HepG2 (Liver) | 30.16[1] |
| MOLT-3 (Leukemia) | 0.051[1] | |
| A549 (Lung) | 3.49 (72h)[11] | |
| 1A9 (Ovarian) | 0.15[12] | |
| MCF-7 (Breast) | 150 (24h)[13] | |
| MDA-MB-231 (Breast) | 200 (48h)[13] | |
| HCT-116 (Colon) | Not specified |
Experimental Protocols for Benchmarking
To assess the activity of this compound as a topoisomerase inhibitor, a series of in vitro assays are proposed.
Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[14] An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA form.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and the test compound (this compound) at various concentrations.[15]
-
Enzyme Addition: Add human Topoisomerase I enzyme to initiate the reaction. Include a positive control (known inhibitor like Camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[16]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[15]
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[17] The amount of supercoiled DNA remaining is indicative of the inhibitory activity.
Topoisomerase II DNA Decatenation Assay
This assay measures the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Principle: Topoisomerase II can separate the interlocked rings of catenated kDNA into individual minicircles.[18] Inhibitors of Topoisomerase II will prevent this decatenation, leaving the kDNA network intact.
Protocol:
-
Reaction Mixture: Combine kDNA, assay buffer (containing Tris-HCl, NaCl, MgCl2, DTT, and albumin), ATP, and the test compound at various concentrations.[18]
-
Enzyme Addition: Add human Topoisomerase II enzyme to start the reaction. Include a positive control (e.g., Etoposide) and a negative control.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[18]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., STEB buffer and chloroform/isoamyl alcohol).[18]
-
Agarose Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light.[18] Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. The degree of inhibition is determined by the reduction in released minicircles.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates.
-
Compound Treatment: After cell attachment, treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in topoisomerase inhibitor-induced cell death.
Experimental workflow for benchmarking a novel compound.
DNA damage response pathway initiated by topoisomerase inhibitors.
Intrinsic apoptosis pathway induced by topoisomerase inhibitors.
Conclusion
The provided framework offers a comprehensive approach to benchmarking the novel compound this compound against established topoisomerase inhibitors. By employing the detailed experimental protocols and comparing the resulting data with the provided IC50 values of Camptothecin and Etoposide, researchers can effectively evaluate its potential as a novel anticancer agent. The visualization of the experimental workflow and the underlying signaling pathways further aids in understanding the mechanism of action of topoisomerase inhibitors and provides a clear roadmap for the investigation of new chemical entities in this class.
References
- 1. apexbt.com [apexbt.com]
- 2. Topoisomerase inhibitor-induced apoptosis accompanied by down-regulation of Bcl-2 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. selleckchem.com [selleckchem.com]
- 8. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. netjournals.org [netjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
Safety Operating Guide
Essential Safety and Operational Guidance for 2-Ethyl-1-methylquinolin-4(1H)-one
For Immediate Reference: This document provides crucial safety, handling, and disposal protocols for 2-Ethyl-1-methylquinolin-4(1H)-one, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety.
When handling this compound, a heterocyclic compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following guidance, based on structurally similar quinolinone compounds, should be followed to minimize risk.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for related quinoline compounds, this compound should be treated as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2] A comprehensive PPE strategy is the first line of defense against exposure.[3]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Requirement |
| Eye and Face | Chemical splash goggles and a face shield | Goggles must meet ANSI Z.87.1 standard.[4] A face shield is required when there is a risk of splashing.[4][5] |
| Hand | Chemically resistant gloves (e.g., disposable nitrile gloves) | Check manufacturer's glove selection chart for chemical compatibility.[4][6] Change gloves frequently and after any contact.[6] |
| Body | Long-sleeved laboratory coat | Should be buttoned and fit properly to cover as much skin as possible.[4] |
| Foot | Closed-toe and closed-heel shoes | Shoes should completely cover the feet; sandals are not permitted.[4][6] |
| Respiratory | NIOSH/MSHA approved respirator (if necessary) | Required if working outside a fume hood or if dust/aerosols are generated.[4][7] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling practices are essential to prevent accidental exposure and contamination.[8] All operations involving this compound should be conducted in a designated area.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and available.[6][9]
-
Locate the nearest emergency eyewash station and safety shower.[8][9]
-
Prepare all necessary equipment and reagents before introducing the compound.
2. Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust.[6]
-
Use designated spatulas and weighing boats.
-
Avoid raising dust during transfer.
3. In-Solution Handling:
-
When dissolving the compound, add the solid to the solvent slowly.
-
If the process is exothermic, use an ice bath to control the temperature.
4. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the designated area to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[8][11]
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the procedural steps for safely handling this compound.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
1. Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for organic waste. Do not pour down the drain.[2][12]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Keep waste containers closed except when adding waste.
3. Storage and Disposal:
-
Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.[3]
-
Follow your institution's guidelines for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) office for specific procedures.[6]
Table 2: Disposal Guidelines
| Waste Type | Container | Disposal Method |
| Solid (powder, contaminated items) | Labeled Hazardous Waste Container | Arrange for pickup by EHS or licensed waste disposal contractor. |
| Liquid (solutions) | Labeled Hazardous Waste Container (Organic) | Arrange for pickup by EHS or licensed waste disposal contractor. |
| Sharps (needles, contaminated glass) | Puncture-resistant Sharps Container | Follow institutional biohazard/sharps disposal protocol. |
Logical Relationship for Disposal Decision-Making
Caption: A decision tree outlining the process for segregating and disposing of different types of waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. nationallaboratorysales.com [nationallaboratorysales.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. fishersci.com [fishersci.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. une.edu [une.edu]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
